3-(Benzyloxy)azetidine benzenesulfonate
Description
The exact mass of the compound 3-(Benzyloxy)azetidine benzenesulfonic acid salt; 97% is 321.10347926 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzenesulfonic acid;3-phenylmethoxyazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C6H6O3S/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;7-10(8,9)6-4-2-1-3-5-6/h1-5,10-11H,6-8H2;1-5H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVCBEHNDGDSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Benzyloxy)azetidine benzenesulfonate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(Benzyloxy)azetidine Benzenesulfonate
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable building block for novel therapeutic agents due to its unique conformational properties and ability to impart desirable physicochemical characteristics. This compound is a key intermediate, presenting as an organic salt that combines the structural features of the azetidine core with a benzyloxy substituent and a benzenesulfonate counter-ion.
The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in synthesis, ensuring quality control, process optimization, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, grounded in field-proven methodologies. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.
Hypothesized Structure and Analytical Strategy
The target compound is an ionic salt formed between the protonated 3-(Benzyloxy)azetidine cation and the benzenesulfonate anion. A robust elucidation strategy must independently verify the structure of both the cationic and anionic components and confirm their association.
Figure 1. Hypothesized structure of this compound.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Experience: Why a Multi-Dimensional NMR Approach is Critical
While 1D ¹H and ¹³C NMR provide initial data, they are often insufficient for unambiguous assignment, especially in molecules with complex spin systems or signal overlap.[1] The rigid four-membered azetidine ring can lead to complex splitting patterns, and methylene protons adjacent to the chiral center at C3 are diastereotopic, meaning they are chemically non-equivalent and will couple to each other, further complicating the spectrum.[1][2] Therefore, 2D NMR techniques like COSY, HSQC, and HMBC are not merely confirmatory but essential for definitive assignments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often advantageous for salts as it can help in observing exchangeable protons like the N-H proton.
-
Data Acquisition: Collect spectra on a 400 MHz or higher field spectrometer.[3][4][5]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D correlation spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
-
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal.[4]
Data Interpretation and Expected Results
The NMR spectra should contain signals corresponding to both the 3-(Benzyloxy)azetidinium cation and the benzenesulfonate anion.
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in each group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Phenyl-H (Benzenesulfonate) | 7.5 - 7.8 | Multiplet | Protons on the electron-deficient aromatic ring of the sulfonate. |
| Phenyl-H (Benzyloxy) | 7.2 - 7.4 | Multiplet | Protons on the benzyl group's aromatic ring. |
| -O-CH₂ -Ph (Benzyloxy) | ~4.5 | Singlet | Methylene protons of the benzyl group. |
| CH -O (Azetidine C3) | ~4.3 - 4.6 | Multiplet | Methine proton at the C3 position, adjacent to the oxygen atom. |
| CH₂ -N (Azetidine C2/C4) | ~3.8 - 4.2 | Multiplet | Diastereotopic methylene protons adjacent to the nitrogen.[2] Their non-equivalence leads to complex splitting. |
| NH (Azetidinium) | Variable, broad | Singlet (broad) | The acidic proton on the nitrogen; its chemical shift is highly dependent on solvent and concentration.[1] |
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-ipso (Benzenesulfonate) | ~145 | Aromatic carbon directly attached to the sulfonate group. |
| C-ortho/meta/para (Benzenesulfonate) | 125 - 135 | Aromatic carbons of the benzenesulfonate ring. |
| C-ipso (Benzyloxy) | ~137 | Aromatic carbon of the benzyl group attached to the methylene. |
| C-ortho/meta/para (Benzyloxy) | 127 - 129 | Aromatic carbons of the benzyl group. |
| -O-C H₂-Ph (Benzyloxy) | ~70 | Methylene carbon of the benzyl group. |
| C H-O (Azetidine C3) | ~65 - 75 | Azetidine carbon bonded to the electronegative oxygen. |
| C H₂-N (Azetidine C2/C4) | ~50 - 60 | Azetidine carbons adjacent to the nitrogen.[2] |
2D NMR for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. For example, it will show correlations between the C3-H proton and the C2/C4 protons of the azetidine ring, confirming their proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is the most reliable way to assign carbon signals based on the more easily interpreted proton spectrum. For instance, it will definitively link the proton signal at ~4.5 ppm to the benzyloxy methylene carbon at ~70 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. Key expected correlations include:
-
From the benzyloxy CH₂ protons to the C-ipso of the phenyl ring and to the C3 of the azetidine ring.
-
From the azetidine C2/C4 protons to the azetidine C3 carbon.
-
Technique 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the constituent ions and offers structural information through fragmentation analysis. For a pre-formed salt, Electrospray Ionization (ESI) is the ideal technique as it gently transfers ions from solution into the gas phase.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into an ESI-MS instrument.
-
Analysis: Acquire spectra in both positive and negative ion modes. For further structural detail, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
Data Interpretation and Expected Results
Positive Ion Mode (ESI+): The spectrum should be dominated by the molecular ion of the 3-(Benzyloxy)azetidinium cation.
Negative Ion Mode (ESI-): This spectrum will show the molecular ion for the benzenesulfonate anion.
| Ion Mode | Observed Ion | Expected m/z | Molecular Formula |
| Positive | [C₁₀H₁₃NO + H]⁺ | 178.11 | C₁₀H₁₄NO⁺ |
| Negative | [C₆H₆O₃S - H]⁻ | 157.00 | C₆H₅O₃S⁻ |
Tandem MS (MS/MS) Fragmentation: Analysis of the fragmentation patterns provides definitive structural proof.
-
Cation Fragmentation ([C₁₀H₁₄NO]⁺): The most likely fragmentation pathway involves the loss of the benzyl group or cleavage of the azetidine ring, providing evidence for the connectivity.
-
Anion Fragmentation ([C₆H₅O₃S]⁻): Benzenesulfonate typically fragments via the loss of SO₂ (64 Da) or SO₃ (80 Da).[6] This characteristic loss is a strong indicator of the sulfonate structure.
Technique 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and ratio it against the sample spectrum.
Data Interpretation and Expected Results
The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorptions for its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H Stretch (Azetidinium) | 3200 - 3400 (broad) | Stretching vibration of the N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of sp³ C-H bonds. |
| Aromatic C=C Bending | 1450 - 1600 | In-plane ring bending. |
| S=O Stretch (Sulfonate) | 1150 - 1250 (strong, asymmetric) 1030 - 1080 (strong, symmetric) | Asymmetric and symmetric stretching of the sulfonate S=O bonds.[7][8] |
| C-O-C Stretch (Ether) | 1050 - 1150 (strong) | Asymmetric C-O-C stretching.[9][10] |
The presence of strong bands in the 1030-1250 cm⁻¹ region is highly indicative of both the sulfonate and ether functionalities, while the broad N-H stretch confirms the protonated amine.
Technique 4: Single-Crystal X-ray Crystallography
While the combination of NMR, MS, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and the ionic nature of the compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is often the most challenging step.[11] It involves growing a single, high-quality crystal of the compound, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[14]
-
Structure Solution and Refinement: The diffraction data is processed mathematically to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[12]
Expected Outcome
The final output is a 3D model of the molecule in the crystal lattice. This will definitively show:
-
The four-membered azetidine ring with the benzyloxy group at the 3-position.
-
The benzenesulfonate anion.
-
The electrostatic interaction and hydrogen bonding between the protonated azetidinium nitrogen and the oxygen atoms of the sulfonate group, confirming the salt structure.
Conclusion
The structure elucidation of this compound is a clear example of the necessity of a multi-technique, synergistic analytical approach. While each method provides valuable data, no single technique in isolation (with the potential exception of X-ray crystallography) is sufficient for complete and unambiguous confirmation. The combination of 1D and 2D NMR establishes the covalent framework, ESI-MS confirms the molecular weights of the constituent ions, and FTIR verifies the presence of key functional groups. Together, these methods create a self-validating system that provides researchers, scientists, and drug development professionals with the high level of confidence required for advancing chemical entities through the development pipeline.
References
- Vertex AI Search. (2022).
- BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
-
ResearchGate. (2022). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Available at: [Link]
-
PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]
-
Mass spectral fragmentations of sulfonates. Available at: [Link]
-
ResearchGate. (2009). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]
-
Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]
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Journal of the Chemical Society, Faraday Transactions. ATR-FTIR spectroscopic studies of the structure and permeability of sulfonated poly(ether sulfone) membranes. Part 1.—Interfacial water–polymer interactions. Available at: [Link]
-
MDPI. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Available at: [Link]
-
PMC. X-Ray Crystallography of Chemical Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]
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YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
National Institute of Standards and Technology. Benzenesulfonic acid. Available at: [Link]
-
PrepChem.com. Synthesis of 3-benzyloxy-1-(iso-propyl)azetidine. Available at: [Link]
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Wikipedia. X-ray crystallography. Available at: [Link]
-
ResearchGate. (2017). Characterization and sulfonation degree of sulfonated poly ether ether ketone using Fourier transform infrared spectroscopy. Available at: [Link]
-
Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Available at: [Link]
-
ResearchGate. (2022). Determination of the Degree of Sulfonation in Cross-linked and Non-cross-linked Poly(ether ether ketone) Using Different Analytical Techniques. Available at: [Link]
-
SciELO. (2021). Article. Available at: [Link]
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Technical Guide: High-Fidelity Synthesis of 3-(Benzyloxy)azetidine Salts
Strategic Overview & Retrosynthetic Logic
The synthesis of 3-(benzyloxy)azetidine (and its hydrochloride or oxalate salts) presents a specific chemoselective challenge: distinguishing between the nucleophilic nitrogen of the azetidine ring and the secondary hydroxyl group at the 3-position. Furthermore, the strained nature of the four-membered azetidine ring (approx. 26 kcal/mol strain energy) necessitates protocols that avoid harsh thermal conditions which could trigger ring-opening polymerization.
The Critical Path: Orthogonal Protection
Direct alkylation of 3-hydroxyazetidine is chemically unsound due to competitive N-alkylation. The most robust route employs an orthogonal protection strategy . We utilize the tert-butoxycarbonyl (Boc) group for the nitrogen.[1] The Boc group is stable under the basic conditions required for Williamson ether synthesis (O-benzylation) but is labile to acidic conditions that leave the benzyl ether intact.
Why not the Benzhydryl route? Historically, 1-benzhydrylazetidin-3-ol is a common starting material. However, removing the bulky benzhydryl (diphenylmethyl) group typically requires hydrogenolysis (Pd/C, H₂). These conditions often cleave the O-benzyl ether simultaneously, destroying the target molecule. Therefore, the Boc-route described below is the industry standard for reliability.
Experimental Workflow & Protocols
Phase 1: Precursor Preparation (If not commercially sourced)
Target: 1-(tert-butoxycarbonyl)-3-hydroxyazetidine
If starting from the hydrochloride salt of 3-hydroxyazetidine or 1-benzhydrylazetidin-3-ol:
-
Hydrogenolysis (if Benzhydryl): 1-Benzhydrylazetidin-3-ol is hydrogenated (Pd/C, MeOH) to remove the benzhydryl group.
-
Boc-Protection: The resulting free amine is treated with Boc₂O and Et₃N in DCM/MeOH to yield 1-Boc-3-hydroxyazetidine .
Phase 2: O-Benzylation (The Core Transformation)
Target: 1-Boc-3-(benzyloxy)azetidine
This step utilizes a Williamson ether synthesis. The choice of base is critical; Sodium Hydride (NaH) is preferred over weaker bases to ensure complete deprotonation of the secondary alcohol.
Reagents:
-
1-Boc-3-hydroxyazetidine (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.2 equiv) — Note: Benzyl chloride is less reactive and requires iodide catalysis.
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv) — Phase transfer catalyst to accelerate reaction.
-
Solvent: Anhydrous DMF or THF (DMF is superior for solubility).
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
-
Deprotonation: Suspend NaH (washed with hexanes to remove oil if high purity is needed) in anhydrous DMF at 0°C. Dropwise add a solution of 1-Boc-3-hydroxyazetidine in DMF.
-
Reaction: Stir at 0°C for 30 minutes until H₂ evolution ceases (formation of the alkoxide).
-
Alkylation: Add Benzyl bromide dropwise via syringe. Add TBAI. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless to pale yellow oil.
Phase 3: N-Deprotection & Salt Formation
Target: 3-(benzyloxy)azetidine Hydrochloride
Acidic cleavage of the Boc group must be performed without cleaving the ether. HCl in dioxane or TFA in DCM are standard.
Protocol:
-
Dissolution: Dissolve 1-Boc-3-(benzyloxy)azetidine in dry DCM (or Dioxane).
-
Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Alternative: Use TFA/DCM (1:1), but this yields the Trifluoroacetate salt, which often requires ion exchange to get the HCl salt.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of Boc-protected spot).
-
Isolation:
-
For HCl Salt: The product often precipitates. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether.
-
For Oxalate Salt: If the HCl salt is hygroscopic (common with azetidines), dissolve the free base (obtained by neutralizing with NaHCO₃ and extracting) in EtOH and add 1 equiv of Oxalic acid. The oxalate salt usually crystallizes well.
-
-
Drying: Dry under high vacuum.
Process Visualization
The following diagram illustrates the reaction pathway and the critical decision points preventing side reactions.
Caption: Figure 1. Orthogonal protection strategy using Boc to preserve the O-benzyl ether during N-deprotection.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized salts, the following parameters must be verified.
Expected NMR Data (Free Base)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.40 (m, 5H, Ar-H) — Benzyl aromatic ring
-
δ 4.45 (s, 2H, O-CH ₂-Ph) — Benzylic protons
-
δ 4.30 (m, 1H, H-3) — Methine proton at C3
-
δ 3.50–3.80 (m, 4H, H-2, H-4) — Azetidine ring protons
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete deprotonation or moisture in DMF. | Dry DMF over molecular sieves (4Å). Ensure NaH is fresh. |
| Ring Opening | Reaction temperature too high during alkylation. | Keep reaction < 40°C. Azetidines are thermally sensitive. |
| Hygroscopic Salt | HCl salt absorbs ambient moisture. | Switch to Oxalate salt (crystallizes better) or store HCl salt in a desiccator. |
| Impurity: Dibenzyl | N-alkylation occurred (Boc fell off or starting material impure). | Verify Boc integrity by NMR before Step 2. |
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water releasing hydrogen gas. quench excess NaH with solid ammonium chloride or ethyl acetate before adding water.
-
Benzyl Bromide: A potent lachrymator.[3] Handle only in a functioning fume hood.
-
Azetidine Salts: While generally less volatile than free bases, azetidines can be biologically active. Treat as a potential skin sensitizer.
References
-
Synthesis of N-Boc-3-hydroxyazetidine
-
ChemicalBook. "1-N-Boc-3-hydroxyazetidine Synthesis." Accessed October 2023.
-
-
General Azetidine Protection Strategies
-
Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[4]
-
-
Benzylation Protocols (Williamson Ether Synthesis)
-
GlycoPODv2. "Benzylation of hydroxyl groups by Williamson reaction."[3] NCBI Bookshelf.
-
-
Deprotection of N-Boc in presence of Benzyl Ethers
-
Khurana, J. M., & Arora, R. (2009).[5] "Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride." Synthesis, 2009(07), 1127-1130. (Demonstrates chemoselectivity principles).
-
-
Patent Reference for 3-Hydroxyazetidine Derivatives
-
Hangzhou Allsino Chemical Co Ltd. (2013). "Synthetic method of 3-hydroxyazetidine hydrochloride." CN102976993A.
-
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- 5. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
The Besylate Shield: A Technical Guide to the Role of Benzenesulfonate in Enhancing Azetidine Stability for Pharmaceutical Development
Introduction: The Azetidine Conundrum in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties, offering a distinct advantage over more traditional, planar aromatic systems.[1][2] However, the inherent ring strain of the azetidine nucleus presents a significant challenge to drug development professionals.[3][4] This strain renders the ring susceptible to chemical degradation, particularly through ring-opening reactions, which can compromise the stability and shelf-life of active pharmaceutical ingredients (APIs).[3] This technical guide provides an in-depth exploration of a key strategy to mitigate this instability: the formation of benzenesulfonate (besylate) salts. We will delve into the mechanistic underpinnings of how this salt form acts as a "shield," enhancing the chemical and physical stability of azetidine-containing compounds.
The Inherent Instability of the Azetidine Ring: A Mechanistic Overview
The stability of the azetidine ring is intrinsically linked to the basicity of its nitrogen atom.[3][5] Under acidic conditions, protonation of the azetidinyl nitrogen forms an azetidinium ion, exacerbating the ring strain and making the saturated heterocycle vulnerable to nucleophilic attack and subsequent ring-opening.[3][5] This degradation pathway can be a significant hurdle during drug formulation and storage, leading to loss of potency and the formation of undesirable impurities.[3]
Several factors can influence the rate of this degradation, including pH, the presence of nucleophiles, and the electronic properties of substituents on the azetidine ring.[3] Forced degradation studies, which intentionally expose a drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are essential to identify and characterize these degradation pathways early in the development process.[6][7][8][9][10]
Below is a diagram illustrating the acid-catalyzed ring-opening of an azetidine ring, a primary degradation pathway.
Caption: Acid-catalyzed ring-opening of an azetidine.
Benzenesulfonate: The Counter-Ion of Choice for Stabilization
The formation of a salt with a suitable counter-ion is a widely employed strategy in pharmaceutical development to enhance the stability, solubility, and bioavailability of ionizable drug molecules.[11][12][13][14] For basic nitrogen-containing compounds like azetidines, strong acids are used as counter-ions. Benzenesulfonic acid, a strong organic acid with a pKa of approximately -2.8, is an excellent choice for this purpose.[15] The resulting salt is commonly referred to as a besylate.
The selection of benzenesulfonate is not arbitrary. It offers a unique combination of properties that make it particularly well-suited for stabilizing azetidine-containing APIs:
-
Formation of a Stable Crystal Lattice: The benzenesulfonate anion, with its rigid aromatic ring and delocalized negative charge on the sulfonate group, can participate in strong ionic interactions and hydrogen bonding with the protonated azetidinium cation. This leads to the formation of a highly ordered and stable crystalline lattice. The high lattice energy of the resulting salt provides a significant thermodynamic barrier to chemical degradation in the solid state.
-
Reduced Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major concern in pharmaceutical manufacturing as it can lead to physical instability (e.g., deliquescence) and chemical degradation.[6][16][17] Benzenesulfonate salts often exhibit lower hygroscopicity compared to other common salt forms, such as hydrochlorides.[11] A notable example is amlodipine besylate, which is known for its non-hygroscopic nature and excellent stability.[11]
-
Improved Physicochemical Properties: Beyond stability, the formation of a besylate salt can also improve other critical properties of an API, such as its solubility and dissolution rate, which can positively impact its bioavailability.[11]
The following diagram illustrates the formation of a stable azetidinium benzenesulfonate salt.
Caption: Formation of a stable azetidinium benzenesulfonate salt.
Experimental Protocols for Salt Formation and Stability Assessment
The successful development of a stable azetidine besylate salt requires robust experimental protocols for its synthesis and characterization, as well as a thorough evaluation of its stability under stressed conditions.
Protocol 1: Synthesis of Azetidinium Benzenesulfonate Salt
This protocol provides a general method for the preparation of an azetidinium benzenesulfonate salt from the corresponding azetidine free base.
Materials:
-
Azetidine-containing API (free base)
-
Benzenesulfonic acid (high purity)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the azetidine free base (1.0 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve benzenesulfonic acid (1.05 equivalents) in a minimal amount of anhydrous ethanol.
-
Slowly add the benzenesulfonic acid solution to the stirred solution of the azetidine free base at room temperature using an addition funnel.
-
Stir the resulting mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
If no precipitate forms, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes cloudy, then cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a wash with anhydrous diethyl ether.
-
Dry the resulting solid under vacuum at 40-50 °C to a constant weight.
-
Characterize the final product by NMR, FTIR, and melting point analysis to confirm salt formation and purity.
Protocol 2: Forced Degradation Study of Azetidinium Benzenesulfonate Salt
This protocol outlines a forced degradation study to assess the stability of the prepared salt under various stress conditions.
Materials:
-
Azetidinium benzenesulfonate salt
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the salt in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve a known concentration of the salt in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve a known concentration of the salt in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid salt in an oven at 80 °C for 72 hours.
-
Photostability: Expose the solid salt to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Analysis: Compare the degradation profiles of the salt under different stress conditions to identify the primary degradation pathways and assess the overall stability.
Data Presentation: Comparative Stability and Physicochemical Properties
The following tables summarize hypothetical but representative data comparing the properties of an azetidine free base with its benzenesulfonate salt.
Table 1: Comparative Physicochemical Properties
| Property | Azetidine Free Base | Azetidine Benzenesulfonate Salt |
| Physical Form | Oily liquid | Crystalline solid |
| Melting Point | N/A | 155-158 °C |
| Aqueous Solubility | 0.5 mg/mL | 15 mg/mL |
| Hygroscopicity (at 80% RH) | Highly hygroscopic | Non-hygroscopic |
Table 2: Comparative Stability Data from Forced Degradation Studies (% Degradation after 24h)
| Stress Condition | Azetidine Free Base | Azetidine Benzenesulfonate Salt |
| 0.1 M HCl at 60 °C | 45% | 8% |
| 0.1 M NaOH at RT | 12% | 2% |
| 3% H₂O₂ at RT | 8% | 1% |
| Heat at 80 °C (solid) | 25% | <1% |
Conclusion: The Strategic Advantage of Benzenesulfonate in Azetidine Drug Development
The inherent instability of the azetidine ring, while a challenge, should not preclude its use in drug discovery. The formation of benzenesulfonate salts presents a robust and effective strategy to overcome this limitation. By forming a stable, non-hygroscopic crystalline solid, the benzenesulfonate counter-ion effectively "shields" the azetidinium cation from degradation pathways, particularly acid-catalyzed ring-opening. This enhanced stability in the solid state is critical for the development of oral solid dosage forms with a long shelf-life and consistent performance. The improved physicochemical properties, such as increased solubility, further underscore the strategic advantage of employing benzenesulfonate as a counter-ion for azetidine-containing APIs. Therefore, a thorough salt screening process that includes benzenesulfonic acid is a critical step in the successful development of stable and effective azetidine-based pharmaceuticals.
References
-
Goethals, E. J. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2684-2699. [Link]
- Chattopadhyay, S., et al. (2012). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers University of Technology.
-
Benzenesulfonic acid. (2023). American Chemical Society. [Link]
- Kailasam, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(9), 2736-2743.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Troubleshooting Guide: Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. (2025). BenchChem.
- Heng, D., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1367.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (2018).
- Li, S., et al. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 107(1), 5-18.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38448-38453.
- Anderson, D. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 163-171.
- Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1276352.
- Al-Ghananeem, A. M., et al. (1989). Pharmaceutically acceptable salts.
- Process for the preparation of azetidine sulfonic acids. (1986).
- Li, S., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
- Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. (2023). Chalmers ODR.
-
Azetidine. (n.d.). PubChem. [Link]
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100135.
- Benzenesulfonic acid sodium salt. (n.d.). Sigma-Aldrich.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry, 86(19), 13495–13504.
- Functional Polymers Bearing Reactive Azetidinium Groups: Synthesis and Characterization. (2015).
- Benzenesulfonic acid sodium salt. (n.d.). Merck Millipore.
- In-Depth Technical Guide: Crystal Structure Analysis of 3-(3-Biphenylyl)azetidine and its Analogs. (2025). BenchChem.
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. (2022). Molecules, 27(23), 8345.
- Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation. (2002).
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2004). Pharmaceutical Research, 21(4), 628-634.
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). Molecules, 28(4), 1618.
- In vitro and in vivo comparison between crystalline and co-amorphous salts of naproxen-arginine. (2018). European Journal of Pharmaceutics and Biopharmaceutics, 132, 127-135.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry.
-
Azetidine. (n.d.). Wikipedia. [Link]
-
Benzenesulfonate. (n.d.). PubChem. [Link]
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES, 84(1), 223-256.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- The crystal engineering of radiation-sensitive diacetylene cocrystals and salts. (2020). CrystEngComm, 22(31), 5134-5143.
- 3-(Benzyloxy)
- A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2000). The Journal of Antibiotics, 53(10), 1133-1142.
- Azetidines. (n.d.). Enamine.
- Process for synthesis of azetidine and novel intermediates therefor. (1990).
- Stability of pharmaceutical salts in solid oral dosage forms. (2018). Journal of Pharmaceutical Sciences, 107(1), 5-18.
- Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100135.
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Methodological & Application
Application Note: Protocol for Debenzylation of 3-(Benzyloxy)azetidine Derivatives
This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the debenzylation of 3-(benzyloxy)azetidine derivatives. It prioritizes azetidine ring stability while ensuring complete deprotection.
Abstract & Core Challenge
The debenzylation of 3-(benzyloxy)azetidine presents a specific chemoselective challenge: removing the robust benzyl ether protecting group without compromising the strained, four-membered azetidine ring. While benzyl ethers are classically cleaved via acid hydrolysis or Lewis acids, these conditions pose a high risk of ring-opening polymerization or nucleophilic attack on the azetidine core.
This guide details Catalytic Hydrogenolysis as the Gold Standard method, offering the highest fidelity for ring preservation. It also outlines a Lewis Acid-Mediated protocol as a high-risk/high-reward alternative for substrates containing hydrogenation-sensitive motifs (e.g., alkenes, alkynes), accompanied by critical stability warnings.
Mechanistic Considerations & Decision Matrix
The Azetidine Stability Paradox
Azetidines possess significant ring strain (~26 kcal/mol). Protonation of the azetidine nitrogen (pKa ~11) activates the ring toward nucleophilic attack (ring opening), typically yielding linear amines or solvolysis products.
-
Hydrogenolysis (Recommended): Occurs on the catalyst surface under neutral or controlled acidic conditions, minimizing ring stress.
-
Lewis Acids (BCl₃/BBr₃): Highly effective for ether cleavage but require cryogenic temperatures to prevent rapid ring fragmentation.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal debenzylation strategy based on substrate functionality.
Method A: Catalytic Hydrogenolysis (Gold Standard)
Applicability: Standard substrates compatible with H₂. Mechanism: Heterogeneous catalysis cleaves the C-O bond via oxidative addition of hydrogen.
Materials
-
Catalyst: 10% Pd/C (wet support, 50% water) or 20% Pd(OH)₂/C (Pearlman’s Catalyst).
-
Expert Insight: Use "wet" catalyst to minimize pyrophoric risk and prevent ignition of methanol vapors.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Additive: 1.0 equivalent HCl (optional, stabilizes the amine product as a salt).
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3–4 atm).
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of the 3-(benzyloxy)azetidine derivative in MeOH (0.1 M concentration).
-
Note: If the azetidine nitrogen is unprotected, add 1.05 eq of 1M HCl in MeOH to form the hydrochloride salt. This prevents the free amine from poisoning the catalyst.
-
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10 wt% of Pd/C (e.g., if 100 mg substrate, add 10 mg catalyst).
-
Safety: Do not add dry catalyst to flammable solvent in air.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with H₂ x3 (vacuum/fill cycles). Stir vigorously at Room Temperature (RT) for 4–12 hours.
-
Pressure Method:[1] For stubborn substrates, use a Parr shaker at 50 psi (3.4 bar) for 4–6 hours.
-
-
Monitoring: Monitor via TLC (stain with KMnO₄ or Ninhydrin) or LC-MS. Look for the disappearance of the benzyl peak (M-91) and appearance of the alcohol.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH (3x volume).
-
Concentrate the filtrate under reduced pressure (<40°C).
-
-
Purification: The product is often pure enough for the next step. If necessary, recrystallize from MeOH/EtOAc or purify via amine-functionalized silica gel.
Data Summary: Catalyst Performance
| Catalyst | Pressure | Time | Yield | Notes |
| 10% Pd/C | 1 atm (Balloon) | 12 h | 85-92% | Standard. Slow for steric bulk. |
| 20% Pd(OH)₂ | 3-4 atm | 4-6 h | 94-98% | Best for N-benzyl groups or difficult ethers. |
| Pd/C + HCl | 1 atm | 8 h | >95% | Prevents catalyst poisoning by free amine. |
Method B: Lewis Acid Cleavage (Specialized)
Applicability: Substrates containing alkenes/alkynes that would be reduced by H₂. Risk: High. Requires strict temperature control to prevent ring opening.
Materials
-
Reagent: Boron Trichloride (BCl₃), 1M in CH₂Cl₂.[2]
-
Scavenger: Pentamethylbenzene (PMB) or Anisole (traps the benzyl cation).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Protocol
-
Setup: Flame-dry a flask and cool to -78°C (Dry ice/acetone bath). Maintain N₂ atmosphere.
-
Dissolution: Dissolve substrate (1.0 eq) and Pentamethylbenzene (3.0 eq) in DCM.
-
Addition: Add BCl₃ (2.0–3.0 eq) dropwise over 10 minutes.
-
Critical: The temperature must not rise above -70°C.
-
-
Reaction: Stir at -78°C for 1–2 hours.
-
Warning: Do not warm to RT until the reaction is quenched. Higher temperatures promote azetidine ring opening.
-
-
Quench: While still at -78°C, add MeOH (excess) dropwise to destroy excess borane species.
-
Workup: Warm to RT, concentrate, and partition between water and ether (to remove PMB). The product remains in the aqueous phase (if amine) or requires extraction with DCM at adjusted pH.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Catalyst Poisoning | Use Pd(OH)₂ (Pearlman's); Add 1 eq HCl or AcOH; Wash catalyst. |
| Ring Opening | Acidic Hydrolysis | Switch to Hydrogenation; If using Lewis acid, lower temp to -78°C strictly. |
| N-Debenzylation | Over-reduction | If substrate has N-Bn and O-Bn, Pd/C removes both. To keep N-Bn, use BCl₃ (Method B). |
| Product Trapped on Celite | Polarity | The 3-hydroxyazetidine is polar. Wash Celite with MeOH/NH₃ or water. |
References
-
Synthesis of 3-hydroxy-azetidine hydrochloride (Method A): CN102827052A - Method for synthesizing 3-hydroxy-azetidine hydrochloride.[1] (2012). Google Patents.
-
High-Yield Hydrogenation Protocol (Pearlman's Catalyst): WO2007118830 - Synthesis of 3-hydroxyazetidine derivatives. (2007). WIPO. [Link][1]
-
Azetidine Ring Stability & Decomposition: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[3][4] ACS Medicinal Chemistry Letters/NIH. [Link]
Sources
Application of 3-(Benzyloxy)azetidine in the Synthesis of CNS-Targeted Libraries: A Technical Guide
Introduction: Navigating the Challenges of CNS Drug Discovery with Azetidine Scaffolds
The development of therapeutics targeting the central nervous system (CNS) is a formidable challenge in modern medicinal chemistry. The blood-brain barrier (BBB) acts as a highly selective gatekeeper, restricting the passage of most small molecules from the bloodstream into the brain. To overcome this, CNS drug candidates must possess a specific set of physicochemical properties, often characterized by a low molecular weight (MW), controlled lipophilicity (cLogP), and a limited topological polar surface area (TPSA).[1][2][3]
Saturated, three-dimensional molecular scaffolds have gained prominence in the design of CNS-targeted libraries as they can improve metabolic stability and aqueous solubility compared to their flat, aromatic counterparts.[4] Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold." Its strained ring system provides conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, a key strategy in developing novel CNS agents.[1][5]
This technical guide focuses on the strategic application of 3-(benzyloxy)azetidine , a versatile building block for the construction of diverse CNS-targeted libraries. The benzyloxy group at the 3-position serves as a masked hydroxyl functionality, which, after N-functionalization and subsequent deprotection, provides a crucial polar interaction point for many CNS targets. This two-pronged approach allows for systematic modulation of both the lipophilic and polar regions of the molecule, enabling a comprehensive exploration of the structure-activity relationship (SAR).
The Strategic Advantage of 3-(Benzyloxy)azetidine
The use of 3-(benzyloxy)azetidine offers a logical and efficient workflow for library synthesis. The benzyl ether is stable under a wide range of reaction conditions used for modifying the azetidine nitrogen, yet it can be readily cleaved under mild hydrogenolysis conditions. This orthogonality is central to the synthetic strategy.
Workflow for CNS Library Synthesis using 3-(Benzyloxy)azetidine
The overall strategy involves a three-stage process designed to maximize diversity and tune physicochemical properties for CNS penetration.
Caption: General workflow for the synthesis of CNS-targeted libraries from 3-(benzyloxy)azetidine.
Physicochemical Property Modulation
The primary goal of this synthetic approach is to generate a library of compounds with properties amenable to crossing the blood-brain barrier. The N-substituent dramatically influences the overall lipophilicity and polar surface area of the final 3-hydroxyazetidine derivatives.
| R-Group (on Azetidine-N) | Representative Structure | MW | cLogP (calculated) | TPSA (Ų) | CNS MPO Score (Desirability) |
| -H (Core) | 3-hydroxyazetidine | 73.09 | -1.13 | 32.26 | 3.5 |
| -CH₂Ph (Benzyl) | N-benzyl-3-hydroxyazetidine | 163.22 | 0.95 | 32.26 | 4.8 |
| -C(O)Ph (Benzoyl) | N-benzoyl-3-hydroxyazetidine | 177.20 | 0.65 | 49.49 | 4.2 |
| -SO₂Ph (Benzenesulfonyl) | N-benzenesulfonyl-3-hydroxyazetidine | 213.26 | 0.53 | 77.98 | 3.1 |
Note: Physicochemical properties were calculated using standard cheminformatics software. The CNS MPO (Multi-Parameter Optimization) score is a desirability metric where higher values (typically ≥4 on a scale of 0-6) indicate a more favorable profile for CNS drug candidates.[1] This table illustrates how different N-substituents can tune the properties of the 3-hydroxyazetidine core to fall within ranges generally considered favorable for CNS penetration (e.g., MW < 450, TPSA < 90 Ų, cLogP 1-4).[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a 3-hydroxyazetidine-based library.
Protocol 1: N-Functionalization of 3-(Benzyloxy)azetidine
The secondary amine of 3-(benzyloxy)azetidine is a versatile nucleophile that can be readily functionalized through several standard organic transformations.
This method is preferred for introducing alkyl groups as it avoids the over-alkylation often seen with direct alkylation using alkyl halides. The reaction proceeds through an intermediate iminium ion which is reduced in situ.
Reaction Scheme:
Caption: Reductive amination of 3-(benzyloxy)azetidine.
Step-by-Step Procedure:
-
To a solution of 3-(benzyloxy)azetidine (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and influence the TPSA of the molecule.
Reaction Scheme:
Caption: N-acylation of 3-(benzyloxy)azetidine.
Step-by-Step Procedure:
-
Dissolve 3-(benzyloxy)azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[6]
The introduction of a sulfonamide group can significantly impact the physicochemical properties, often increasing polarity and serving as a strong hydrogen bond acceptor.
Reaction Scheme:
Caption: N-sulfonylation of 3-(benzyloxy)azetidine.
Step-by-Step Procedure:
-
Dissolve 3-(benzyloxy)azetidine (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (2.0 eq) as the base and catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with 1 M copper (II) sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Debenzylation to Reveal the 3-Hydroxy Group
The final key step in this workflow is the removal of the benzyl protecting group to unmask the 3-hydroxy functionality. Catalytic transfer hydrogenation is a mild and efficient method that avoids the need for high-pressure hydrogen gas.
Reaction Scheme:
Caption: Debenzylation via catalytic transfer hydrogenation.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the N-functionalized 3-(benzyloxy)azetidine derivative (1.0 eq) in methanol (0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate). Note: Pd/C can be pyrophoric; handle with care.
-
To the stirred suspension, add ammonium formate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography, recrystallization, or by taking it up in a suitable solvent and washing with water to remove any remaining ammonium salts.
Conclusion and Outlook
3-(Benzyloxy)azetidine is a highly valuable and strategic building block for the synthesis of CNS-targeted compound libraries. The synthetic workflow presented here, involving initial N-functionalization followed by debenzylation, provides a robust and logical pathway to a diverse range of 3-hydroxyazetidine derivatives. This approach allows for the systematic modulation of key physicochemical properties, such as lipophilicity and polar surface area, which are critical for achieving blood-brain barrier penetration. The detailed protocols provided serve as a practical guide for researchers and drug development professionals aiming to explore the rich chemical space offered by the azetidine scaffold in the quest for novel CNS therapeutics.
References
-
Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J.-C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]
-
Analiza. (n.d.). Physicochemical Properties. Retrieved February 15, 2026, from [Link]
-
Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
- Phukan, K., & Mahanta, J. (2014). REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1726-1736.
-
Shibata, N., et al. (2017). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 60(11), 4465-4474. [Link]
- Giménez-Duarte, A., et al. (2020). Physicochemical Parameters of Recently Approved Oral Drugs. In Comprehensive Medicinal Chemistry III (pp. 56-83). Elsevier.
-
Wang, Z., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 9(58), 33857-33861. [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNS Library [chemdiv.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. benchchem.com [benchchem.com]
3-(Benzyloxy)azetidine benzenesulfonate in the synthesis of bioactive molecules
Application Note: Strategic Utilization of 3-(Benzyloxy)azetidine Benzenesulfonate in High-Value Scaffold Synthesis
Executive Summary
This technical guide details the handling, reactivity, and strategic application of This compound (CAS: 897019-59-9) in medicinal chemistry. As the pharmaceutical industry shifts from planar aromatic structures to
This specific building block offers a unique advantage: the benzenesulfonate (besylate) counter-ion provides superior crystallinity and non-hygroscopic stability compared to the hydrochloride salt, while the 3-benzyloxy group serves as a robust masked alcohol, enabling orthogonal functionalization of the nitrogen center before "revealing" the polar hydroxyl group.
Technical Profile & Physical Properties
The besylate salt form is engineered for process scalability. Unlike the free base, which is a volatile and unstable oil, the besylate is a distinct solid.
| Property | Specification |
| Chemical Name | This compound |
| Structure | Azetidine core, 3-OBn protection, Besylate salt |
| Molecular Weight | 321.39 g/mol (Salt) / 163.22 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: DMSO, Methanol, DMF. Moderate: Water. Low: DCM (unless neutralized). |
| Stability | Non-hygroscopic (superior to HCl salt); stable at RT for >24 months. |
| Handling | No special containment required; standard fume hood protocols. |
Strategic Application: The "Protect-Functionalize-Reveal" Workflow
The utility of this molecule lies in its ability to serve as a latent polarity module . The benzyl ether masks the polar hydroxyl group, allowing the molecule to traverse lipophilic synthetic steps (such as N-alkylation or arylation) before the polarity is revealed for target binding.
Visualizing the Synthetic Pathway
Figure 1: The standard workflow for utilizing 3-(benzyloxy)azetidine besylate. The salt must be neutralized in situ or prior to reaction to activate the nucleophilic nitrogen.
Detailed Experimental Protocols
Protocol A: In-Situ Neutralization and N-Arylation (SNAr)
Context: Synthesizing a JAK-inhibitor-like scaffold where the azetidine is coupled to a heteroaryl chloride.
Reagents:
-
This compound (1.0 equiv)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophile) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or NMP
Procedure:
-
Charge: To a reaction vial, add the heteroaryl chloride and this compound.
-
Solubilize: Add DMF (5 mL per mmol). The suspension may not fully dissolve immediately.
-
Activate: Add DIPEA dropwise. Note: The solution typically clarifies as the free base is liberated.
-
Reaction: Heat to 80°C–100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The besylate counter-ion is inert and will remain in the aqueous phase during workup.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and benzenesulfonic acid salts). Dry organic layer over Na₂SO₄.
Protocol B: Catalytic Debenzylation (Hydrogenolysis)
Context: Removing the benzyl group to reveal the 3-hydroxyl pharmacophore.
Reagents:
-
N-Substituted 3-(benzyloxy)azetidine (from Protocol A)
-
Catalyst: 10% Pd/C (50% water wet) (10 wt% loading)
-
Hydrogen Source: H₂ balloon or Ammonium Formate
-
Solvent: Ethanol or MeOH
Procedure:
-
Safety Check: Purge reaction vessel with Nitrogen (
) to remove oxygen. -
Loading: Add the substrate dissolved in Ethanol. Add Pd/C catalyst carefully (pyrophoric risk when dry).
-
Reduction: Introduce
atmosphere (balloon pressure is usually sufficient). Stir vigorously at RT for 6–16 hours.-
Alternative: If the molecule contains halogen atoms sensitive to hydrogenolysis (e.g., Cl, Br), use Transfer Hydrogenation (cyclohexadiene or ammonium formate) to improve chemoselectivity [1].
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate filtrate. The product is now the 3-hydroxyazetidine derivative.
Scientific Rationale: Why Azetidine?
The shift toward azetidines is driven by the "Escape from Flatland" initiative in drug discovery. Increasing the fraction of
Bioisosteric Comparison
Figure 2: Azetidine serves as a bridge between lipophilic cyclic amines and steric blocking groups, offering lowered LogP and defined exit vectors [2].
Key Mechanistic Insight: The 4-membered ring is strained (~26 kcal/mol). While this strain makes the ring susceptible to nucleophilic ring opening under strongly acidic conditions (e.g., HCl + heat), the benzenesulfonate salt is non-nucleophilic . This prevents auto-ring-opening during storage, a common issue with halide salts of strained amines [3].
Troubleshooting & Safety
-
Ring Opening Risk: Avoid using strong Lewis acids (e.g.,
) for deprotection, as this will likely cleave the azetidine ring. Catalytic hydrogenation is the gold standard for this scaffold. -
Base Scavenging: When using the besylate salt in reductive amination, ensure 1.0 equiv of base (e.g.,
) is added to pre-liberate the amine before adding the aldehyde/ketone. -
Solubility: If the salt crashes out in DCM, switch to a DCM/MeOH (9:1) mixture or pure DMF.
References
-
Bieg, T., & Szeja, W. (1985).[1] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis, 1985(01), 76-77.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
-
Sigma-Aldrich Product Specification. "this compound."
Sources
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 3-Substituted Azetidines
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in medicinal chemistry and drug discovery.[1][2] Its unique structural and physicochemical properties, including conformational rigidity and a sp3-rich character, can confer improved metabolic stability, solubility, and pharmacokinetic profiles to bioactive molecules.[1] Specifically, the stereoselective installation of substituents at the C3-position is crucial for defining specific exit vectors for molecular elaboration, profoundly influencing biological activity.[3] This guide provides an in-depth overview of key stereoselective strategies for synthesizing 3-substituted azetidines, offering detailed protocols and expert insights for researchers in organic synthesis and drug development. We will explore methodologies ranging from classical intramolecular cyclizations to modern catalytic and strain-release approaches, emphasizing the principles that govern stereocontrol.
The Strategic Importance of 3-Substituted Azetidines
The constrained, non-planar geometry of the azetidine ring makes it an attractive bioisostere for commonly used groups like gem-dimethyl, carbonyls, and aromatic rings. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance receptor selectivity and pharmacokinetic properties.[1] The substituent at the C3-position provides a critical handle for further functionalization, allowing chemists to build molecular complexity and fine-tune pharmacological profiles. However, the inherent ring strain of the four-membered ring presents a significant synthetic challenge, demanding robust and stereocontrolled methodologies for its construction.[4]
Core Methodologies for Stereoselective Synthesis
The synthesis of stereochemically defined 3-substituted azetidines can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
Logical Overview of Synthetic Strategies
Caption: Key synthetic pathways to 3-substituted azetidines.
Strategy 1: Intramolecular Cyclization of Acyclic Precursors
This classical and reliable approach involves the 4-exo-tet cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the 1- and 3-positions relative to each other. The stereochemistry of the final product is directly dictated by the stereocenters present in the acyclic starting material, which are often sourced from the chiral pool.
Causality Behind the Method: The stereochemical outcome is pre-determined in the acyclic precursor. The subsequent cyclization, typically an SN2 reaction, proceeds with inversion of configuration at the carbon bearing the leaving group, providing a predictable and high-fidelity transfer of chirality.[5]
Protocol 1: Diastereospecific Synthesis from a 1,3-Amino Alcohol This protocol is adapted from methodologies involving the cyclization of 1,3-amino alcohols, a common strategy for creating polysubstituted azetidines.[5]
-
Activation of the Hydroxyl Group:
-
To a solution of the enantiopure 1,3-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (2.5 equiv).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. The formation of a mesylate ester activates the hydroxyl group, transforming it into a good leaving group.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.
-
-
In Situ Cyclization:
-
Upon completion of the mesylation, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) directly to the reaction mixture.
-
Heat the reaction to reflux (approx. 40 °C for DCM) and stir for 12-24 hours. The intramolecular SN2 displacement of the mesylate by the amine nitrogen forms the azetidine ring.
-
Monitor the cyclization by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-substituted azetidine.
-
Strategy 2: [2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)
The aza Paternò–Büchi reaction is a powerful method for constructing the azetidine core in a single step via the [2+2] cycloaddition of an imine and an alkene.[6] When the reaction proceeds through the excited singlet state of the imine, the cycloaddition is often concerted, leading to high levels of stereoselectivity.[6] More recent advancements utilize visible-light photocatalysis to achieve these transformations under milder conditions.[7][8]
Mechanistic Insight: Stereocontrol in the Aza Paternò–Büchi Reaction
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Common impurities in 3-(Benzyloxy)azetidine benzenesulfonate synthesis
Technical Support Center: 3-(Benzyloxy)azetidine Benzenesulfonate Synthesis
Introduction: The Technical Context
Compound: this compound CAS: 1993178-75-8 Role: A critical chiral/achiral building block for S1P1 receptor modulators and other CNS-active azetidine scaffolds.
Welcome to the Technical Support Center. This guide addresses the specific chemical challenges associated with the synthesis, purification, and salt formation of this compound. Unlike simple salts, the combination of a strained azetidine ring, a benzyl ether, and a sulfonic acid counter-ion creates a unique matrix of potential impurities—ranging from ring-opening degradants to genotoxic sulfonate esters.
Module 1: Synthesis Pathways & Impurity Origins[1][2]
To troubleshoot effectively, you must understand where the impurities enter the stream. The industrial synthesis typically follows a "Protect-Alkylate-Deprotect" sequence.
The Standard Synthetic Route
-
Starting Material: 1-Benzhydryl-3-azetidinol (or N-Boc equivalent).
-
O-Alkylation: Reaction with Benzyl Bromide (BnBr) and strong base (NaH).
-
N-Deprotection: Hydrogenolysis (Pd/C) or ACE-Cl mediated cleavage.[1]
-
Salt Formation: Reaction with Benzenesulfonic acid (BSA).
Visualizing the Impurity Matrix
The following diagram maps the synthesis flow against critical impurity entry points.
Caption: Synthesis flow identifying entry points for Process Impurities (Yellow) and Genotoxic Impurities (Red).
Module 2: Troubleshooting Guide (Q&A)
Category 1: Genotoxic Impurities (GTIs)[4]
Q: We are detecting trace levels of Ethyl Benzenesulfonate in our final product. Why is this forming? A: This is a classic "GTI" (Genotoxic Impurity) issue.
-
Cause: You are likely using Ethanol (or an ethanol-containing solvent grade) during the salt formation or recrystallization step. Benzenesulfonic acid is a strong acid that catalyzes the esterification of itself with alcohols.
-
Mechanism:
-
Corrective Action:
-
Switch Solvents: Replace alcoholic solvents with non-nucleophilic alternatives like Isopropyl Acetate (IPAc), Ethyl Acetate, or Acetonitrile for the salt formation step.
-
Temperature Control: If alcohols are unavoidable (e.g., for solubility), maintain temperatures
and minimize hold times. -
Stoichiometry: Ensure strict 1:1 stoichiometry of the acid. Excess acid drives ester formation.
-
Q: How do we remove residual Benzyl Bromide (BnBr) if it carries over? A: Benzyl bromide is a potent alkylator and lachrymator.
-
Detection: It often co-elutes with non-polar intermediates.
-
Removal:
-
Amine Quench: Add a small amount of a sacrificial amine (e.g., morpholine) during the workup of the O-alkylation step. This converts BnBr into a highly polar, water-soluble ammonium salt that is easily washed away.
-
Crystallization: The final besylate salt crystallization is usually effective at rejecting neutral organic impurities like BnBr, provided the mother liquor is not recycled blindly.
-
Category 2: Process & Degradation Impurities[3][5]
Q: Our HPLC shows a peak at RRT 0.45 that grows during the hydrogenation step. Mass spec suggests a loss of 90 Da. What is it? A: This is likely 3-Hydroxyazetidine (Impurity C in the diagram).
-
Cause: "Over-reduction." While removing the N-benzhydryl or N-Cbz group, the Pd/C catalyst also cleaved the O-benzyl ether.
-
Prevention:
-
Catalyst Poisoning: Use a milder catalyst (e.g., Pd(OH)₂/C or Pearlman's catalyst) or poison the Pd/C with trace quinoline.
-
Acid Scavenger: Ensure the reaction is not too acidic; protonation of the ether oxygen activates it for cleavage.
-
Monitor Strictly: Stop the reaction immediately upon consumption of the starting material. Do not let it "soak."
-
Q: We see an impurity with M+1 = 240 (dimer). Is the azetidine ring opening? A: Yes, azetidines are strained rings (26 kcal/mol strain energy).
-
Cause: In the presence of the strong Benzenesulfonic acid, the azetidine nitrogen can be protonated. If free base is still present, it acts as a nucleophile attacking the ring of the protonated species (Azetidinium ion), leading to dimerization/polymerization.
-
Corrective Action:
-
Inverse Addition: Add the Benzenesulfonic acid solution slowly to the Azetidine solution. This ensures the acid is never in large excess relative to the base locally, preventing the "hot spots" where ring opening occurs.
-
Temperature: Keep salt formation between 0–5°C.
-
Module 3: Analytical Characterization
Accurate detection is the only way to validate purity. Standard HPLC methods may miss the besylate esters due to lack of UV chromophores or co-elution.
Recommended Analytical Parameters
| Analyte | Method Type | Column | Detector | Limit of Quantitation (LOQ) |
| 3-(Benzyloxy)azetidine | HPLC (Reverse Phase) | C18 (High pH stable, e.g., XBridge) | UV @ 210/254 nm | 0.05% |
| Benzenesulfonic Acid | HPLC (Ion Pair or HILIC) | C18 or HILIC | UV @ 210 nm | 0.05% |
| Alkyl Besylates (GTIs) | GC-MS (Headspace or Direct) | DB-624 or VF-624ms | MS (SIM Mode) | < 5 ppm |
| Benzyl Bromide | GC-FID or HPLC | C18 / DB-1 | UV / FID | < 10 ppm |
| Enantiomeric Purity | Chiral HPLC | Chiralpak IC or AD-H | UV @ 210 nm | 0.1% |
Critical Note on GC-MS for Besylates: Direct injection of benzenesulfonic acid salts into a hot GC injector can induce the formation of esters if residual solvent is present (artifact formation). You must use derivatzation or careful headspace methods to distinguish real impurities from analytical artifacts.
Module 4: Solid State & Stability
Q: The salt is oiling out instead of crystallizing. How do we fix this? A: Besylate salts of secondary amines can be hygroscopic or low-melting.
-
Troubleshooting Protocol:
-
Solvent System: Switch to Isopropyl Acetate / Heptane . Dissolve the free base in IPAc, add the acid (dissolved in minimal IPAc), and seed with crystals. Slowly add Heptane as an anti-solvent.
-
Water Content: Ensure the system is anhydrous. Water promotes oiling. Dry the free base solution over Na₂SO₄ before adding the acid.
-
References
-
Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Application Note. Link
-
Teasdale, A., et al. Mechanism and processing parameters affecting the formation of sulfonate esters in drug substance manufacturing.Organic Process Research & Development, 2010. Link
-
Organic Syntheses. Preparation of Azetidine from 3-Amino-1-propanol. Org.[2][1][3][4][5][6] Synth. 1973, 53, 13. Link
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. ICH M7(R1). Link
-
Sigma-Aldrich. this compound Product Data.Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
Technical Support Center: Stability of 3-(Benzyloxy)azetidine Benzenesulfonate
Welcome to the technical support center for 3-(Benzyloxy)azetidine benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction: Understanding the Stability of Azetidinium Salts
This compound is an azetidinium salt. The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] The stability of this compound is therefore a critical consideration in its handling, storage, and application in chemical synthesis. This guide will walk you through the key factors influencing its stability and provide you with the tools to assess it in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by:
-
pH: Acidic conditions can lead to protonation of the azetidine nitrogen, which can activate the ring towards nucleophilic attack and subsequent ring-opening.[1]
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact stability. Protic solvents may stabilize the azetidinium ion, potentially influencing its reactivity.[3][4][5]
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation processes.
-
Presence of Nucleophiles: Strong nucleophiles can directly attack the strained azetidine ring, leading to ring-opening.
Q2: I am observing unexpected byproducts in my reaction. Could it be due to the instability of the azetidinium salt?
A2: Yes, it is highly probable. The formation of unexpected byproducts is a common sign of degradation. The most likely degradation pathway involves the opening of the azetidine ring. Depending on the solvent and other reactants present, this can lead to a variety of linear amine derivatives. We recommend performing a stability check of your compound under the reaction conditions (without other reactants) to confirm this.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to keep the compound in a cool, dry place, protected from light. While some sources suggest ambient storage is acceptable, refrigeration is a good practice to minimize any potential degradation over time.
Q4: Which solvents are generally recommended for working with this compound?
A4: The choice of solvent is highly application-dependent. For short-term manipulations at room temperature, common aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are often suitable. However, for longer reaction times or elevated temperatures, a stability study is crucial. Protic solvents like methanol or ethanol could potentially participate in ring-opening, especially if the reaction mixture becomes acidic.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion | Degradation of the starting material. | 1. Confirm the purity of the starting material before use. 2. Perform a stability test of the compound under your reaction conditions (solvent, temperature) without other reagents. 3. Consider lowering the reaction temperature or shortening the reaction time. |
| Appearance of multiple new spots on TLC or peaks in LC-MS | Ring-opening or other degradation pathways. | 1. Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts. This can provide clues about the degradation mechanism. 2. Follow the "Experimental Protocol for Assessing Stability" below to systematically evaluate the compound's stability in your chosen solvent. |
| Inconsistent results between experiments | Variable degradation due to minor changes in conditions. | 1. Carefully control the reaction parameters, especially temperature and the exclusion of moisture and air. 2. Ensure the solvent is of high purity and free from acidic or basic impurities. |
Predicted Degradation Pathway
The primary anticipated degradation pathway for this compound is the nucleophilic ring-opening of the azetidinium ion. The benzenesulfonate anion can act as a leaving group, and a nucleophile present in the reaction mixture (including the solvent itself) can attack one of the ring carbons.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 3. theorango.com [theorango.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating the Challenges of N-Benzylation of Azetidine Precursors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-benzylation of azetidine precursors. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and practical, field-proven insights to help you navigate the nuances of this critical synthetic transformation. Azetidine moieties are increasingly vital scaffolds in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutic agents. This guide is structured to address the common and complex challenges you may encounter, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that often arise during the planning and execution of N-benzylation of azetidine precursors.
Q1: What is the fundamental mechanism of N-benzylation of an azetidine precursor?
A1: The N-benzylation of an azetidine, a secondary amine, with a benzyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, leading to the formation of the N-benzylated azetidine product and a halide salt.
Q2: How do I choose the appropriate base for my N-benzylation reaction?
A2: The choice of base is critical and depends on several factors, primarily the reactivity of your azetidine precursor and the potential for side reactions. The primary role of the base is to neutralize the hydrohalic acid (e.g., HBr or HCl) generated during the reaction, preventing the protonation of the starting azetidine, which would render it non-nucleophilic.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. They are non-nucleophilic and their heterogeneous nature in many organic solvents can help to control the reaction rate.
-
Tertiary amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are also commonly used. DIPEA is often preferred over TEA when dealing with sterically hindered azetidines or when trying to minimize side reactions, as its bulky isopropyl groups make it less nucleophilic.[1][2]
| Base | pKa of Conjugate Acid (in DMSO) | Key Characteristics |
| Triethylamine (TEA) | 9.0[1] | Less sterically hindered, slightly stronger base than DIPEA.[2] Can sometimes act as a nucleophile. |
| DIPEA | 8.5[1] | Sterically hindered, poorly nucleophilic.[1] Good proton scavenger. |
| K₂CO₃ | N/A (inorganic) | Heterogeneous in many organic solvents, non-nucleophilic. |
Q3: Which solvent is best suited for the N-benzylation of azetidines?
A3: For SN2 reactions like N-benzylation, polar aprotic solvents are generally the most effective. These solvents can dissolve the reactants and stabilize the transition state without solvating the nucleophile (the azetidine) to the point of reducing its reactivity.[3][4][5]
-
Recommended Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they are polar enough to dissolve the reactants but do not participate in hydrogen bonding that would hinder the nucleophile.[5][6]
-
Solvents to Use with Caution: Polar protic solvents like ethanol or water can solvate the amine nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[3][4]
Q4: Should I use benzyl bromide or benzyl chloride as my benzylating agent?
A4: Benzyl bromide is generally more reactive than benzyl chloride.[7] This is because bromide is a better leaving group than chloride, meaning the C-Br bond is weaker and more easily broken during the SN2 transition state. For less reactive azetidine precursors, benzyl bromide is often the preferred choice to ensure a reasonable reaction rate. However, benzyl chloride can be a suitable option for highly nucleophilic azetidines or when a slower, more controlled reaction is desired.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your N-benzylation experiments.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Nucleophile. The azetidine nitrogen may be protonated by an acidic species in the reaction mixture, rendering it non-nucleophilic. This can happen if the reaction is run without a base or with an insufficient amount of base.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA) is used to neutralize the acid generated during the reaction. For azetidine salts (e.g., hydrochlorides), at least two equivalents of base are required: one to neutralize the salt and one to scavenge the acid produced in the reaction.
-
-
Potential Cause B: Insufficiently Reactive Benzylating Agent. If you are using benzyl chloride with a sterically hindered or electron-poor azetidine, the reaction may be too slow.
-
Solution: Switch to the more reactive benzyl bromide. You can also consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to in situ generate the more reactive benzyl iodide.
-
-
Potential Cause C: Inappropriate Solvent. Using a polar protic solvent can significantly slow down the reaction.
Problem 2: Formation of Multiple Products, Including a Major, More Polar Byproduct
-
Potential Cause: Over-alkylation and Quaternary Ammonium Salt Formation. The N-benzylated azetidine product is often more nucleophilic than the starting secondary amine.[5] This can lead to a second benzylation event, forming a quaternary ammonium salt.[5][6] This salt is typically much more polar than the desired product and will appear as a distinct, lower Rf spot on a TLC plate.
-
Solution A: Control Stoichiometry. Use a slight excess of the azetidine precursor relative to the benzylating agent (e.g., 1.2 to 1.5 equivalents of azetidine). This ensures the benzylating agent is consumed before significant over-alkylation can occur.
-
Solution B: Slow Addition of Benzylating Agent. Add the benzylating agent dropwise to the reaction mixture over a period of time. This maintains a low concentration of the electrophile, favoring the initial mono-benzylation.
-
Solution C: Use a Hindered Base. A sterically hindered base like DIPEA is less likely to promote side reactions compared to less hindered bases.[1]
-
Problem 3: Difficulty in Purifying the N-Benzylated Azetidine
-
Potential Cause A: Co-elution of Product and Starting Material. If the reaction has not gone to completion, the starting azetidine and the N-benzylated product may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the reaction to drive it to completion. For purification, use a shallow solvent gradient during column chromatography to improve resolution. A common solvent system for the purification of N-benzylated amines is a mixture of hexanes and ethyl acetate, with a small amount of triethylamine (0.5-1%) added to the eluent to prevent the product from streaking on the silica gel.[8]
-
-
Potential Cause B: Presence of Quaternary Ammonium Salt. The highly polar quaternary ammonium salt can streak on the silica gel column and contaminate the product fractions.
-
Solution: During the aqueous workup, the quaternary salt will preferentially partition into the aqueous layer. Thoroughly washing the organic layer with water or brine can help to remove the majority of this byproduct before chromatography.
-
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of an Azetidine Precursor
This protocol provides a general method for the N-benzylation of a free-base azetidine derivative.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the azetidine precursor (1.0 eq.). Dissolve the azetidine in a suitable polar aprotic solvent (e.g., acetonitrile, DMF) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add a suitable base, such as potassium carbonate (1.5 eq.) or DIPEA (1.2 eq.).
-
Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[9] A typical eluent system is 10-30% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting azetidine.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), filter off any inorganic salts. If a water-miscible solvent like DMF was used, dilute the reaction mixture with a larger volume of ethyl acetate and wash sequentially with water and brine to remove the DMF and any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
Protocol 2: Synthesis of 1-Benzylazetidin-3-ol
This protocol is adapted from a literature procedure for the synthesis of a specific N-benzylated azetidine.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve azetidin-3-ol (1.0 eq.) in methanol.
-
Addition of Base: Add potassium carbonate (2.0 eq.).
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 eq.) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford 1-benzylazetidin-3-ol.
Visualizing the Process
Diagram 1: Reaction Mechanism
Caption: SN2 mechanism of N-benzylation of an azetidine.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Krishna Reddy, V. V. R. M., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(2), 462-466. [Link]
- Vertex AI Search. (n.d.). SN2 Effect of Solvent. OpenOChem Learn.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved February 13, 2026, from [Link]
-
JoVE. (2026, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]
-
Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
PrepChem.com. (n.d.). Preparation of 1-benzylazetidin-3-ol (l). [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Common Organic Chemistry. (n.d.). Benzyl Chloride. [Link]
- Lai, G. (2001). A facile and efficient synthesis of n-benzylazetidine.
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(46), 28825-28833. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Alkoxyazetidines
Welcome to the technical support center for the synthesis of 3-alkoxyazetidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these strained heterocyclic systems. Our aim is to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes.
I. Troubleshooting Guide: Williamson Ether Synthesis of 3-Alkoxyazetidines
The Williamson ether synthesis is a common and cost-effective method for preparing 3-alkoxyazetidines, typically by reacting an N-protected 3-hydroxyazetidine with an alkyl halide in the presence of a base. However, the strained nature of the azetidine ring and the presence of a competing nucleophilic nitrogen atom can lead to several side reactions.
Question 1: I am getting a very low yield of my desired N-Boc-3-alkoxyazetidine. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of N-Boc-3-alkoxyazetidines are a frequent issue and can often be attributed to a combination of factors. Here is a systematic approach to troubleshooting this problem:
1. Incomplete Deprotonation of the Hydroxyl Group: The first step of the Williamson ether synthesis is the deprotonation of the 3-hydroxyazetidine to form the corresponding alkoxide. Incomplete deprotonation is a common reason for low conversion.
-
Weak Base: Ensure the base you are using is strong enough to fully deprotonate the hydroxyl group. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) are often more effective.[1]
-
Moisture: The presence of water in the reaction mixture will consume the base and prevent complete deprotonation of the alcohol. Ensure all your reagents and solvents are anhydrous.
2. Competing E2 Elimination: This is a major side reaction, especially when using secondary or sterically hindered primary alkyl halides. The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.
-
Alkyl Halide Structure: The ideal alkylating agents for this reaction are methyl and primary alkyl halides.[2][3][4] If you are using a secondary alkyl halide, expect a mixture of substitution and elimination products. Tertiary alkyl halides will almost exclusively give the elimination product.
-
Reaction Temperature: Higher temperatures favor elimination over substitution. Try running the reaction at a lower temperature for a longer period. A good starting point is room temperature, with gentle heating to 50-60 °C if the reaction is sluggish.
-
Choice of Base: Sterically hindered bases, such as potassium tert-butoxide, are more prone to promoting elimination. A less hindered base like sodium hydride is generally a better choice.
3. Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices as they solvate the cation of the alkoxide, leaving the "naked" anion as a more potent nucleophile.
-
Avoid Protic Solvents: Protic solvents like ethanol or water can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.
4. The N-alkylation Side Reaction: Although the nitrogen atom of N-Boc-3-hydroxyazetidine is protected, under certain conditions, N-alkylation can still occur, especially if a very strong base is used or if the Boc group is compromised.
-
Protecting Group Stability: Ensure your reaction conditions are compatible with the N-Boc protecting group. Strong bases and high temperatures can lead to its partial cleavage, exposing the secondary amine for alkylation.
Experimental Protocol: Synthesis of N-Boc-3-methoxyazetidine [1]
This protocol provides a general procedure for the methylation of N-Boc-3-hydroxyazetidine.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Iodomethane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq.) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Question 2: I am observing an impurity with a similar polarity to my product. What could it be and how do I get rid of it?
Answer:
An impurity with a similar polarity to your desired 3-alkoxyazetidine could be a result of several side reactions. Here are the most likely culprits and strategies for their removal:
1. Isomeric N-Alkylated Product: If the Boc protecting group is compromised, N-alkylation can occur, leading to an isomeric product that may have a similar polarity to the desired O-alkoxyazetidine.
-
Identification: Careful analysis of 1H and 13C NMR spectra can help distinguish between the O- and N-alkylated isomers.
-
Prevention: Ensure the integrity of the Boc group by using the mildest possible reaction conditions (lower temperature, less harsh base).
-
Purification: Separation of these isomers can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient may be required.
2. Elimination Product: The alkene formed from the E2 elimination of the alkyl halide is generally less polar than the desired ether. However, depending on the specific structures, their polarities might be close enough to cause co-elution.
-
Identification: The presence of vinylic protons in the 1H NMR spectrum is a clear indication of the elimination byproduct.
-
Prevention: As discussed in the previous question, use a primary alkyl halide, a less sterically hindered base, and lower reaction temperatures.
-
Purification: This byproduct can usually be separated by standard silica gel column chromatography.
3. Dimeric Ether: In some cases, the alkoxide of 3-hydroxyazetidine can react with another molecule of a 3-halo- or 3-tosyloxyazetidine (if formed in situ), leading to a dimeric ether.
-
Identification: Mass spectrometry will show a molecular ion corresponding to the dimer.
-
Prevention: This is more likely to occur if you are preparing the 3-alkoxyazetidine via a two-step process involving the formation of a 3-haloazetidine intermediate. Using a one-pot procedure and controlling the stoichiometry of the reagents can minimize this side reaction.
-
Purification: The dimer will have a significantly higher molecular weight and can usually be separated by column chromatography.
Visualization of Competing Pathways:
Caption: Competing reaction pathways in the Williamson ether synthesis of 3-alkoxyazetidines.
II. Troubleshooting Guide: Mitsunobu Reaction for 3-Alkoxyazetidine Synthesis
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6] It is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. However, the reaction is not without its own set of challenges.
Question 3: My Mitsunobu reaction to prepare N-Boc-3-alkoxyazetidine is messy and the yield is low. How can I optimize it?
Answer:
A "messy" Mitsunobu reaction with low yield is often due to side reactions and difficulties in purification. Here's a breakdown of potential issues and their solutions:
1. Side Reactions Involving the Azodicarboxylate: The azodicarboxylate (DEAD or DIAD) can sometimes act as a nucleophile, leading to the formation of undesired byproducts. This is more likely to occur if the desired nucleophile (the alcohol for ether formation) is not sufficiently acidic.
-
pKa of the Alcohol: While the Mitsunobu reaction is versatile, it works best with nucleophiles that have a pKa of 15 or lower.[7]
-
Order of Addition: The order of addition of reagents is critical. Generally, the alcohol, the nucleophile (in this case, the alcohol to form the ether), and triphenylphosphine are dissolved in a suitable solvent and cooled to 0 °C before the dropwise addition of the azodicarboxylate.[7] This pre-formation of the phosphonium salt can minimize side reactions.
2. Formation of Triphenylphosphine Oxide and Reduced Azodicarboxylate: These are stoichiometric byproducts of the Mitsunobu reaction and their removal can be a major challenge in purification, often leading to what appears to be a "messy" reaction mixture.
-
Purification Strategy:
-
Crystallization: If your product is a solid, crystallization can be an effective way to remove the often oily or soluble byproducts.
-
Chromatography: Careful column chromatography is usually necessary. Triphenylphosphine oxide can be difficult to separate from some products. Using a less polar solvent system can sometimes help, as the oxide is quite polar.
-
Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[8]
-
3. Incomplete Reaction: Low conversion can be due to several factors:
-
Steric Hindrance: Highly sterically hindered alcohols may react slowly or not at all.
-
Reagent Quality: Ensure that your triphenylphosphine and azodicarboxylate are of high quality, as they can degrade over time.
Experimental Protocol: Mitsunobu Etherification of N-Boc-3-hydroxyazetidine [7][8]
This protocol provides a general procedure for the Mitsunobu reaction.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Alcohol (the "alkoxy" source)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.
-
Visualization of Mitsunobu Reaction and Byproduct Formation:
Caption: The Mitsunobu reaction for the synthesis of 3-alkoxyazetidines and its major byproducts.
III. Frequently Asked Questions (FAQs)
Q1: Is it possible for the azetidine ring to open during the synthesis of 3-alkoxyazetidines?
A: Yes, the azetidine ring is strained and can be susceptible to ring-opening under certain conditions. The formation of a quaternary azetidinium ion, which can happen during N-alkylation side reactions, makes the ring more prone to nucleophilic attack and subsequent ring-opening. This is more likely to occur in the presence of strong nucleophiles and under harsh reaction conditions. To avoid this, it is crucial to use an N-protecting group and to employ mild reaction conditions.
Q2: How does the choice of N-protecting group affect the synthesis of 3-alkoxyazetidines?
A: The N-protecting group is critical for a successful synthesis. The most common protecting group is the tert-butoxycarbonyl (Boc) group. It is generally stable under the basic conditions of the Williamson ether synthesis and the neutral conditions of the Mitsunobu reaction. However, as mentioned, it can be compromised by very strong bases or high temperatures. Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, can also be used. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal in subsequent synthetic steps.
Q3: What are the best methods for purifying 3-alkoxyazetidines?
A: The purification method will depend on the specific properties of the 3-alkoxyazetidine and the impurities present.
-
Extraction: A standard aqueous workup is usually the first step to remove water-soluble impurities and unreacted reagents.
-
Silica Gel Column Chromatography: This is the most common method for purifying 3-alkoxyazetidines. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.[1]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, such as isomeric byproducts, preparative HPLC may be necessary. Both normal-phase and reverse-phase HPLC can be employed.[9]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.
Q4: Can I use phase-transfer catalysis to improve my Williamson ether synthesis?
A: Yes, phase-transfer catalysis (PTC) can be a very effective technique for the Williamson ether synthesis of 3-alkoxyazetidines. PTC facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is located. This can lead to faster reaction rates, milder reaction conditions, and sometimes higher yields. A typical PTC system would involve using a quaternary ammonium salt, such as tetrabutylammonium bromide, as the catalyst.
IV. Data Summary Table
| Synthetic Method | Common Base/Reagents | Typical Solvent | Key Side Reactions | Troubleshooting Focus |
| Williamson Ether Synthesis | NaH, K2CO3 | DMF, THF, ACN | E2 Elimination, N-Alkylation | Choice of alkyl halide, base, and temperature |
| Mitsunobu Reaction | PPh3, DIAD/DEAD | THF | Formation of Ph3PO, reduced azodicarboxylate | Purification, order of reagent addition |
V. References
-
Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850.
-
Stanković, S., et al. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(8), 2855-2864.
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Williamson Ether Synthesis. Procedure. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Zhang, J., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(36), 8393-8397.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wang, Y., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 74(38), 5486-5493.
-
Biostring. 3-Methoxyazetidine Hydrochloride. [Link]
-
PubChem. 3-Methoxyazetidine. [Link]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
-
Maslivets, A. N., et al. (2020). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry, 16, 124-133.
-
Izumi, M., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine-related compounds. Heterocycles, 96(12), 2125-2134.
-
Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083.
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6035-6046.
-
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287.
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
University of Southampton. RP-HPLC Purification of Oligonucleotides. [Link]
-
Waters Corporation. HPLC Purification of Long Synthetic Oligonucleotides. [Link]
-
Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
-
ResearchGate. What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?[Link]
-
Yan, T., Feringa, B. L., & Minnaard, A. J. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307.
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- 6. Mitsunobu Reaction [organic-chemistry.org]
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Technical Support Center: Removal of Benzenesulfonic Acid from Reaction Products
Welcome to the technical support center dedicated to the challenges of purifying reaction products from benzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter benzenesulfonic acid as a byproduct or residual catalyst in their synthetic work. Benzenesulfonic acid's high polarity, strong acidity (pKa ≈ -2.8), and good solubility in both aqueous and some organic media can make its removal a non-trivial task.[1][2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is benzenesulfonic acid often challenging to remove?
A1: The difficulty in removing benzenesulfonic acid stems from its unique combination of physical properties. It is a strong acid, making it highly polar and very soluble in water.[1][2][3] However, its benzene ring provides some organic character, allowing for solubility in polar organic solvents like ethanol and acetone.[1] This amphiphilic nature can lead to its persistence in organic layers during extractions and complications in crystallization.
Q2: What is the most common first-pass strategy for removing benzenesulfonic acid?
A2: The most common and straightforward initial approach is a liquid-liquid extraction using a basic aqueous solution. By washing the organic reaction mixture with a dilute base, such as aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), the benzenesulfonic acid is deprotonated to form its corresponding salt, sodium benzenesulfonate.[4] This salt has significantly higher aqueous solubility than the free acid, facilitating its partition into the aqueous phase and away from your desired organic product.
Q3: How can I confirm that the benzenesulfonic acid has been successfully removed?
A3: Several analytical techniques can be employed. Thin-Layer Chromatography (TLC) is a quick method; benzenesulfonic acid is very polar and will typically have a very low Rf value (it will stick to the baseline) on silica gel. More quantitative methods include High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns designed for separating acidic compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, where characteristic aromatic proton signals of the benzenesulfonate moiety can be identified if it remains.[4][5][6]
Q4: My desired product is a basic amine. How does this affect my purification strategy?
A4: This is a critical consideration. If your product is a base (e.g., an amine), washing the organic layer with an aqueous base will be ineffective, as your product will likely remain in its neutral, organic-soluble form. The strategy is to perform an acidic aqueous wash (e.g., dilute HCl). This will protonate your amine product, making it water-soluble and extracting it into the aqueous layer, while the neutral organic impurities remain in the organic layer. The benzenesulfonic acid, being an acid, will also be extracted into the aqueous layer. You can then separate the aqueous layer containing your protonated product and the benzenesulfonic acid, basify it to deprotonate your product, and then extract your purified amine back into a fresh organic solvent.
Q5: Can I remove benzenesulfonic acid without an aqueous workup?
A5: Yes, non-aqueous methods are available and are particularly useful for water-sensitive products. The primary method is the use of scavenger resins. These are solid-supported bases (e.g., amine-functionalized resins) that react with and bind the acidic benzenesulfonic acid.[7] After stirring the resin with the reaction mixture, it can be removed by simple filtration, leaving a purified solution of your product.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Problem 1: Benzenesulfonic acid is still present in my organic product after multiple basic aqueous extractions.
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Insufficient Extraction | Increase the number of extractions. It is more effective to perform multiple extractions with smaller volumes of the aqueous base than one large extraction. Three to five washes are often recommended to ensure thorough removal.[4] |
| Incorrect pH of Aqueous Phase | Ensure the pH of the aqueous wash is sufficiently basic (pH > 8). This guarantees the complete conversion of the highly acidic benzenesulfonic acid to its more water-soluble salt form.[4] Use a pH strip to check the aqueous layer after each extraction. |
| High Concentration of Byproduct | If the initial concentration of benzenesulfonic acid is very high, a simple extraction may not be sufficient. Consider a preliminary purification step like precipitation or a rough filtration through a silica plug before proceeding with the extraction.[4] |
| Emulsion Formation | An emulsion is a stable mixture of the organic and aqueous layers, preventing proper separation. To break it, add brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous phase helps to destabilize the emulsion.[4] Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Problem 2: My product co-crystallizes with the benzenesulfonate byproduct.
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Inappropriate Crystallization Solvent | The chosen solvent system may have similar solubility properties for both your product and the benzenesulfonate impurity. Experiment with different solvent systems. The ideal solvent will have high solubility for your product at elevated temperatures but low solubility at room temperature, while the benzenesulfonate salt remains highly soluble at all temperatures.[4] |
| Residual Free Acid | If the benzenesulfonic acid was not fully converted to its salt form during a prior basic wash, the free acid might co-crystallize. Ensure a thorough basic workup was performed before attempting crystallization. |
Problem 3: I am unable to separate my product from benzenesulfonic acid using silica gel chromatography.
| Possible Cause | Troubleshooting Step & Scientific Rationale |
| Streaking of Sulfonic Acid | Benzenesulfonic acid is highly polar and strongly acidic, causing it to interact very strongly with the silica gel. This leads to poor peak shape and "streaking" down the column.[4] It is highly recommended to remove the majority of the benzenesulfonic acid via a basic aqueous extraction before attempting column chromatography. |
| Co-elution | If your product is also very polar, it may co-elute with the benzenesulfonic acid. Modify the mobile phase polarity or consider a different stationary phase (e.g., alumina or reversed-phase chromatography).[4] For reversed-phase HPLC, a mobile phase of acetonitrile/water with an acid modifier like formic or phosphoric acid is often effective.[5] |
Visual Workflow: Selecting a Removal Method
This decision tree can guide you in choosing the most appropriate purification strategy based on your product's properties.
Caption: Decision tree for selecting a benzenesulfonic acid removal method.
Detailed Experimental Protocols
Protocol 1: Standard Basic Aqueous Extraction
This protocol is the first line of defense for removing benzenesulfonic acid from a water-immiscible organic solvent.
-
Preparation : Transfer your reaction mixture into a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), first remove it under reduced pressure and redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
First Wash : Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Extraction : Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas). Shake gently for 1-2 minutes.
-
Separation : Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat : Repeat the wash (steps 2-4) two more times with fresh NaHCO₃ solution.[4]
-
Brine Wash : Wash the organic layer once with brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer and break any minor emulsions.[4][7]
-
Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product, now free of benzenesulfonic acid.[4]
Protocol 2: Removal using a Scavenger Resin
This method is ideal for water-sensitive compounds.
-
Resin Selection : Choose an appropriate basic scavenger resin, such as an amine-functionalized polystyrene or silica resin (e.g., Si-NH₂).[7]
-
Addition : To your crude reaction mixture (dissolved in a suitable organic solvent), add an excess of the scavenger resin (typically 2-3 equivalents relative to the amount of benzenesulfonic acid).
-
Scavenging : Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the removal of the acid by TLC or LC-MS.
-
Filtration : Once the reaction is complete, filter the mixture to remove the resin.
-
Rinsing : Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of your product.
-
Concentration : Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Safety Precautions
Benzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[8][9][10][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust if handling the solid form.[10]
-
Spills : In case of a small spill, absorb with an inert dry material (e.g., sand or earth) and place it in a suitable container for waste disposal.[9]
-
First Aid : In case of skin or eye contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[8][10] If swallowed, rinse the mouth with water and do NOT induce vomiting; seek immediate medical attention.[10]
References
- Methods for removing benzenesulfonate byproducts from reaction mixtures. Benchchem.
- Benzenesulfonic acid - Solubility of Things.
- Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Benchchem.
- Benzenesulfonic acid. Chem-Impex.
- Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. SIELC.
- Benzenesulfonic acid. Wikipedia.
- SAFETY DATA SHEET - Benzenesulfonic acid. Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - BENZENE SULPHONIC ACID. Oxford Lab Fine Chem LLP.
- Benzenesulfonic acid CAS 98-11-3. LookChem.
- Benzene Sulphonic Acid CAS No 98-11-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography.
- Safety Data Sheet Linear Alkyl Benzene Sulfonic Acids. Redox.
- Benzenesulfonic acid. American Chemical Society.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
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- 5. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. redox.com [redox.com]
Validation & Comparative
A Head-to-Head Comparison of 3-(Benzyloxy)azetidine Salts in Synthesis: Benzenesulfonate vs. Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the azetidine motif is a prized building block, offering a unique three-dimensional scaffold that can enhance the physicochemical and pharmacological properties of drug candidates.[1] 3-(Benzyloxy)azetidine, in particular, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[2] However, the freebase form of this amine is often less stable and more difficult to handle than its corresponding salts. The choice of the salt form is a critical decision in process development, impacting not only the physical properties of the intermediate but also its performance in subsequent synthetic transformations.
This guide provides an in-depth, objective comparison of two common salt forms of 3-(benzyloxy)azetidine: the benzenesulfonate (besylate) and the hydrochloride. We will delve into their key physicochemical properties, supported by experimental data, and present a direct comparison of their performance in a representative N-alkylation reaction. This analysis aims to equip researchers with the necessary insights to make an informed decision when selecting the optimal salt form for their specific synthetic needs.
Physicochemical Properties: A Tale of Two Salts
The counterion paired with an active pharmaceutical ingredient (API) or a synthetic intermediate can significantly influence its solid-state properties.[3] Here, we compare the key physicochemical characteristics of 3-(benzyloxy)azetidine benzenesulfonate and 3-(benzyloxy)azetidine hydrochloride.
| Property | This compound | 3-(Benzyloxy)azetidine Hydrochloride | Rationale and Implications for Synthesis |
| Molecular Weight | 321.4 g/mol [4] | 199.68 g/mol | The higher molecular weight of the besylate salt should be factored into stoichiometric calculations. |
| Aqueous Solubility | Moderately Soluble | Highly Soluble[5] | The higher solubility of the hydrochloride salt can be advantageous for reactions in aqueous or protic media, potentially leading to faster reaction rates. However, it may complicate extraction-based work-ups. The moderate solubility of the besylate can be beneficial for controlled reaction kinetics and easier product isolation.[6] |
| Hygroscopicity | Low to Moderate | Moderate to High[7] | Benzenesulfonate salts are generally less hygroscopic than their hydrochloride counterparts.[8] Lower hygroscopicity simplifies handling and storage, as the material is less prone to absorbing atmospheric moisture, which can affect its physical form and reactivity.[9] |
| Thermal Stability | High | Moderate | Aromatic sulfonate salts often exhibit higher thermal stability compared to hydrochloride salts.[10] This can be a critical factor in reactions requiring elevated temperatures, minimizing the risk of degradation. |
| Crystal Form | Often crystalline, non-deliquescent | Can be crystalline but may exhibit deliquescence at high humidity | A stable, non-hygroscopic crystalline form is desirable for consistent bulk properties and ease of handling.[11] |
In the Reaction Flask: A Comparative N-Alkylation Study
To illustrate the practical implications of the differences in their physicochemical properties, we will compare the performance of this compound and 3-(benzyloxy)azetidine hydrochloride in a standard N-alkylation reaction with benzyl bromide.
Experimental Workflow
Caption: Workflow for the comparative N-alkylation experiment.
Detailed Experimental Protocol: N-Alkylation of 3-(Benzyloxy)azetidine Salts
Materials:
-
This compound (1.0 eq)
-
3-(Benzyloxy)azetidine hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Two separate reactions are run in parallel, one with the benzenesulfonate salt and one with the hydrochloride salt.
-
Reaction Setup: To a round-bottom flask charged with this compound (1.0 mmol, 321.4 mg) or 3-(benzyloxy)azetidine hydrochloride (1.0 mmol, 199.7 mg), add anhydrous acetonitrile (10 mL) and potassium carbonate (2.5 mmol, 345.5 mg).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 mmol, 0.13 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(benzyloxy)azetidine.[12]
Discussion: The Influence of the Counterion on Synthetic Outcome
The choice of the salt form can have a discernible impact on the ease of execution and the outcome of the N-alkylation reaction.
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 3-(Benzyloxy)azetidine | C10H13NO | CID 25220690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.cn]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 3-(Benzyloxy)azetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold represents a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique advantages in designing novel therapeutics.[1] This guide provides an in-depth technical comparison of the biological activities of 3-(benzyloxy)azetidine derivatives and their analogues, offering insights into their therapeutic potential and the experimental methodologies used to assess their efficacy.
The 3-(Benzyloxy)azetidine Scaffold: A Structurally-Rich Starting Point
The 3-(benzyloxy)azetidine moiety is a valuable building block in drug discovery. The benzyloxy group at the 3-position provides a handle for further functionalization and can influence the molecule's lipophilicity and interaction with biological targets. The rigid azetidine ring system helps to constrain the conformation of the molecule, which can lead to higher binding affinity and selectivity for target proteins.[1]
The synthesis of 3-(benzyloxy)azetidine derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a suitable precursor, such as 2-benzyloxy-1,3-dibromo-propane, with an amine.[2]
General Synthesis Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related azetidine derivatives, 3-(benzyloxy)azetidines could potentially modulate several key signaling pathways. For instance, their anticancer effects might be mediated through the inhibition of protein kinases or transcription factors like STAT3. [3]Their neuroprotective effects could involve the modulation of pathways related to oxidative stress and apoptosis. [4][5]
Hypothetical Signaling Pathway Inhibition
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of 3-(benzyloxy)azetidine with other nucleophiles
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Nucleophilic performance, steric/electronic profiling, and experimental protocols.[1][2]
Executive Summary: The "Tied-Back" Nucleophile[2][3]
3-(Benzyloxy)azetidine represents a strategic balance in medicinal chemistry: it offers the metabolic stability and conformational rigidity of a 4-membered ring while providing a versatile handle (the benzyloxy group) for further diversification or polarity tuning.
As a nucleophile, it occupies a unique niche.[1][2][3] Unlike its 5-membered analog (pyrrolidine), the azetidine ring is highly strained (~25 kcal/mol) and geometrically "tied back."[1][2] This results in a smaller steric cone angle at the nitrogen, allowing it to attack electrophiles that are too crowded for pyrrolidine or piperidine, despite having a slightly lower basicity due to hybridization effects.[1][2]
Key Takeaway: Choose 3-(benzyloxy)azetidine when you need to introduce a rigid, solubilizing spacer into a sterically demanding scaffold, but be vigilant regarding acid-catalyzed ring-opening side reactions.[1]
Physicochemical Profile & Competitor Analysis[1][4]
The following table contrasts 3-(benzyloxy)azetidine with its most common structural alternatives.
Table 1: Comparative Physicochemical Properties
| Property | 3-(Benzyloxy)azetidine | Pyrrolidine | Piperidine | Diethylamine |
| Ring Size | 4-membered | 5-membered | 6-membered | Acyclic |
| Hybridization ( | ~ | ~ | ~ | ~ |
| Approx.[2][3] pKa (Conj. Acid) | ~9.5 – 10.0* | 11.3 | 11.2 | 11.0 |
| Ring Strain (kcal/mol) | ~25.4 | ~6.0 | ~0.0 | N/A |
| Nucleophilicity ( | High (Sterically unhindered) | High | Moderate | Low (Steric clash) |
| Steric Profile | "Tied-back" (Low cone angle) | Moderate | Bulky (Chair conf.)[1][2] | Floppy/Bulky |
*Note: The electron-withdrawing benzyloxy group at C3 inductively lowers the pKa compared to unsubstituted azetidine (11.3).
Mechanistic Insight: The "S-Character" Effect
The bond angles in the 4-membered azetidine ring (~90°) force the internal C-N-C bonds to use more p-character to accommodate the strain. Consequently, the nitrogen lone pair acquires more s-character .[2][3]
-
Effect: The lone pair is held tighter to the nucleus, lowering basicity compared to pyrrolidine.[2]
-
Paradox: Despite lower basicity, azetidines often react faster in
and reactions because the alkyl groups are pinned back, reducing steric repulsion in the transition state.[1][2]
Reactivity Case Studies
Scenario A: Nucleophilic Aromatic Substitution ( )
Context: Installing the amine onto a heteroaryl scaffold (e.g., chloropyrimidine or fluoronitrobenzene).[1][2]
-
Performance: Superior. 3-(Benzyloxy)azetidine frequently outperforms pyrrolidine and diethylamine in attacking crowded electrophiles.[3] The 3-benzyloxy group is distal to the reaction center and does not impede the trajectory of attack.[2]
-
Kinetics: Second-order kinetics, generally first-order in amine and electrophile.[3]
-
Watchpoint: In highly electron-deficient systems, the resulting aniline nitrogen can be less basic, potentially requiring stronger bases to scavenge the generated acid.[1][2]
Scenario B: Amide Coupling
Context: Reacting with a carboxylic acid using HATU/EDC.
-
Performance: Good to Excellent. The reaction proceeds smoothly with standard coupling reagents.
-
Stability Warning: The resulting amide bond is slightly more susceptible to hydrolysis than pyrrolidine amides due to the release of ring strain upon cleavage (though the ring itself remains intact, the amide bond twist is destabilized).[2]
-
Reagent Choice: HATU/DIPEA is the gold standard here.[3] Carbodiimides (EDC/DCC) can be sluggish if the acid is bulky.[2][3]
Scenario C: Acid-Mediated Functionalization
Context: Deprotection or reactions in strong acid.[4][3]
-
Performance: Risk High. The high ring strain makes the azetidine ring susceptible to acid-catalyzed ring opening (nucleophilic attack at C2/C4), especially if the nitrogen is acylated (which activates the ring as a leaving group).[2]
-
Mitigation: Avoid strong Lewis acids (e.g.,
) for benzyl deprotection if possible; prefer hydrogenolysis ( ).[1][2]
Visualizing the Reactivity Landscape
The following diagram maps the reaction pathways for 3-(benzyloxy)azetidine, highlighting the "Safe" vs. "Risk" zones.[2]
Caption: Reaction pathway analysis showing the stability of nucleophilic additions (Green) versus the risk of ring-opening under acidic stress (Red).
Experimental Protocols
These protocols are synthesized from standard methodologies for 3-substituted azetidines and adapted for the specific solubility and reactivity profile of the benzyloxy derivative.[3]
Protocol A: with 4-Fluoronitrobenzene
Objective: Synthesis of 1-(4-nitrophenyl)-3-(benzyloxy)azetidine.
-
Preparation: In a 20 mL reaction vial, dissolve 3-(benzyloxy)azetidine hydrochloride (1.0 equiv, 1.0 mmol) and 4-fluoronitrobenzene (1.1 equiv, 1.1 mmol) in anhydrous DMSO or DMF (3.0 mL).
-
Base Addition: Add Cesium Carbonate (
) (2.5 equiv) or DIPEA (3.0 equiv).[2][3] Note: Carbonate bases are preferred for SNAr to ensure complete deprotonation of the HCl salt.[2] -
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC/LCMS (Product usually less polar than amine).[2][3]
-
Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 85–95%.[3]
-
Why this works: The 3-benzyloxy group does not interfere with the N-attack, and the azetidine nitrogen is sufficiently nucleophilic to displace the fluoride rapidly.
-
Protocol B: Amide Coupling (HATU Method)
Objective: Coupling with a generic carboxylic acid (
-
Activation: To a solution of Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M), add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at room temperature to form the active ester.[3]
-
Addition: Add 3-(benzyloxy)azetidine hydrochloride (1.1 equiv) followed by an additional portion of DIPEA (1.5 equiv) to neutralize the salt.
-
Reaction: Stir at room temperature for 2–12 hours.
-
Workup: Dilute with saturated
(aq) to quench excess active ester. Extract with DCM or EtOAc.[3] -
Purification: Silica gel chromatography.
References
-
Azetidine Properties & Synthesis
-
Nucleophilic Trends (Azetidine vs Pyrrolidine)
-
SNAr Reactivity of Azetidines
-
3-Functionalized Azetidine Synthesis
-
Amide Coupling Protocols
Sources
Validation of 3-(benzyloxy)azetidine as a Synthetic Intermediate
Executive Summary: The "Armored" Azetidine Scaffold
In modern medicinal chemistry, the azetidine ring has transcended its status as a mere curiosity to become a critical bioisostere for gem-dimethyl, cyclobutane, and proline motifs. It offers a unique vector for "escaping flatland" (increasing Fsp³ character) while altering metabolic stability. However, the synthesis of 3-substituted azetidines is often plagued by the high polarity and nucleophilic duality of the parent 3-hydroxyazetidine .
3-(Benzyloxy)azetidine (3-BnO-Azetidine) represents the "armored" alternative. By masking the hydroxyl group with a robust benzyl ether, this intermediate resolves the critical solubility and chemoselectivity issues that cause campaign-killing yield losses with the unprotected parent.
This guide validates 3-BnO-Azetidine against its primary alternatives, providing the decision logic and experimental protocols necessary for its integration into high-value drug discovery workflows.
Comparative Analysis: Selecting the Right Building Block
The choice of azetidine intermediate is rarely trivial. It dictates the entire downstream protecting group strategy. The table below compares 3-BnO-Azetidine (as the HCl salt, CAS 897019-59-9) against the unprotected parent and the silyl-protected variant.
Table 1: Performance Matrix of Azetidine Intermediates[1]
| Feature | 3-(Benzyloxy)azetidine | 3-Hydroxyazetidine | 3-(TBDMS-oxy)azetidine |
| Primary Utility | Robust N-alkylation/acylation followed by late-stage OH reveal. | Direct coupling where OH interference is negligible. | Acid-sensitive routes requiring mild deprotection. |
| Chemoselectivity | High. Only N-reactive. O-alkylation is impossible. | Low. Competitive O-alkylation requires strict pH control. | High. Only N-reactive. |
| Acid Stability | Excellent. Stable to TFA/HCl (compatible with Boc removal). | Good. Stable, but salt formation complicates workup. | Poor. Cleaves in dilute acid/TFA. |
| Base Stability | Excellent. Stable to LiHMDS, NaH, hydroxides. | Moderate. Alkoxides can form and polymerize. | Good. Stable to weak bases. |
| Deprotection | Hydrogenolysis (Pd/C, H₂).[1] Orthogonal to acid/base. | N/A (Already deprotected). | Fluoride (TBAF) or Mild Acid. |
| LogP (Lipophilicity) | High. Extracts easily into DCM/EtOAc. | Very Low. Water soluble; requires n-BuOH extraction. | High. Good organic solubility. |
Decision Logic: The "Protecting Group" Flowchart
Use the following logic to determine if the Benzyl-protected variant is required for your specific pathway.
Figure 1: Strategic decision tree for azetidine scaffold selection. Note that 3-BnO-azetidine is the preferred choice when the synthetic route involves acidic steps (like N-Boc deprotection) that would prematurely cleave silyl ethers.
Scientific Validation: Causality & Stability
The Solubility Paradox
The unprotected 3-hydroxyazetidine is a zwitterionic-capable small molecule with high water solubility. In standard N-alkylation protocols (e.g., reaction with an alkyl halide), the product often partitions into the aqueous phase during workup, leading to yields <50%.
-
The 3-BnO Advantage: The benzyl group adds significant lipophilicity (C7H7), shifting the partition coefficient (LogP) dramatically. This ensures the product extracts quantitatively into dichloromethane or ethyl acetate, typically boosting isolated yields to >85%.
Orthogonality in Multistep Synthesis
A common workflow involves coupling the azetidine, removing an N-protecting group elsewhere, and then cyclizing.
-
Scenario: You have an N-Boc group on a different part of the molecule.
-
Failure Mode (TBDMS): Treating the molecule with TFA to remove the Boc group will simultaneously cleave the TBDMS ether, exposing the 3-OH prematurely and potentially causing intramolecular cyclization or side reactions.
-
Success Mode (BnO): The benzyl ether is inert to TFA. You can remove the Boc group, perform your next step, and only "reveal" the 3-OH at the very end using Hydrogenolysis.
Experimental Protocols
The following protocols are designed to be self-validating. If the N-alkylation fails to produce a spot significantly less polar than the starting material on TLC, check the quality of the base.
Protocol A: Reductive Amination (N-Functionalization)
Context: Coupling 3-(benzyloxy)azetidine to an aldehyde to form a tertiary amine.
Reagents:
-
3-(Benzyloxy)azetidine HCl (1.0 equiv) [CAS: 897019-59-9][2][3]
-
Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (1.2 equiv) - Crucial to free the salt
-
DCM (0.1 M concentration)
Workflow:
-
Salt Break: Suspend 3-(benzyloxy)azetidine HCl in DCM. Add DIPEA and stir for 10 min. The suspension should clear as the free base is liberated.
-
Imine Formation: Add the aldehyde. Stir for 30–60 min at Room Temperature (RT).
-
Checkpoint: Monitor by LCMS. You should see the imine mass or the hydrated imine.
-
-
Reduction: Add STAB in one portion. Stir at RT for 4–16 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).
-
Note: Because of the Benzyl group, the product will be in the organic layer.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Hydrogenolysis (Deprotection)
Context: Removing the benzyl group to reveal the free 3-hydroxyazetidine moiety.
Reagents:
-
N-Substituted-3-(benzyloxy)azetidine (1.0 equiv)
-
Pd/C (10 wt% loading, 0.1 equiv by mass)
-
Methanol or Ethanol (0.05 M)
-
H₂ (1 atm, balloon) or Ammonium Formate (transfer hydrogenation)
Workflow:
-
Inerting: Nitrogen purge the reaction vessel containing the substrate and solvent.
-
Catalyst Addition: Add Pd/C carefully (pyrophoric risk).
-
Hydrogenation: Cycle vacuum/H₂ three times. Stir vigorously under H₂ balloon for 2–6 hours.
-
Mechanistic Note: The azetidine ring is strained but generally stable to standard hydrogenolysis conditions. However, avoid acid in this step if possible, as protonated azetidines under high pressure/temp can undergo ring opening.
-
-
Filtration: Filter through Celite to remove Pd.
-
Result: Concentration yields the clean 3-hydroxyazetidine derivative.
Pathway Visualization
Figure 2: Synthetic workflow demonstrating the "Protect-Couple-Deprotect" strategy. The benzyl group survives the coupling step, ensuring high yields, and is removed cleanly without affecting the strained azetidine ring.
References
-
Azetidine Ring Strain & Reactivity
- Title: 3-(Benzyloxy)
-
Hydrogenolysis of Benzyl Ethers
-
Azetidines in Drug Discovery (Review)
Sources
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- 2. 897019-59-9|3-(Benzyloxy)azetidine hydrochloride|BLD Pharm [bldpharm.com]
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- 4. pubs.rsc.org [pubs.rsc.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Benzyloxy)azetidine Benzenesulfonate
Welcome to your essential guide for the safe handling of 3-(Benzyloxy)azetidine benzenesulfonate (CAS No. 1993178-75-8). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of chemical causality and risk mitigation. As your partner in the lab, our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring both the integrity of your research and the safety of your team.
Hazard Assessment: A Proactive Approach to Safety
Understanding the "why" is as critical as knowing the "how." this compound is an organic salt that requires careful handling due to its irritant and potentially harmful properties. The hazard profile is derived from its Safety Data Sheet (SDS) and the known risks associated with its constituent moieties: the azetidine ring and the benzenesulfonate salt.
According to safety information, this compound is associated with the following hazard statements:
The signal word for this chemical is "Warning".[1][2] The azetidine group, in general, can be corrosive and flammable, while benzenesulfonate salts can be irritating to the skin, eyes, and respiratory system.[3][4][5] Therefore, our safety protocols are designed to prevent exposure through all potential routes: dermal contact, ocular contact, inhalation, and ingestion.
Core Directive: Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. Remember, PPE is the last line of defense; it complements, but does not replace, safe work practices and engineering controls like a chemical fume hood.[6]
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[7][8] | Nitrile provides robust protection against a wide range of organic compounds. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for extended operations to mitigate the risk of accidental exposure during glove removal.[9] |
| Eye & Face Protection | ANSI Z87-certified safety glasses with side shields or, preferably, chemical splash goggles.[8][10] | This compound causes serious eye irritation.[11][12] Goggles provide a seal around the eyes, offering superior protection from splashes and fine particulates compared to safety glasses alone. A face shield should be worn over goggles when there is a significant risk of splashing.[13] |
| Body Protection | A long-sleeved, knee-length laboratory coat.[7][8] | A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned to provide maximum coverage.[8] For larger quantities or tasks with a high splash potential, a chemical-resistant apron is advised.[5] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood.[7] | The compound may cause respiratory irritation.[11][12] All handling of the solid or solutions should occur in a well-ventilated chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[5][14] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing risk. This protocol outlines the essential steps for safely handling this compound from initial preparation to temporary storage.
Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as detailed in the table above.
-
Prepare Spill Kit: Ensure a chemical spill kit equipped with absorbent materials (e.g., vermiculite or spill pads), and appropriate neutralizers is readily accessible.[7][15]
-
Locate Safety Equipment: Mentally note the location of the nearest safety shower and eyewash station.[10]
Handling Procedure
-
Work Area: Conduct all manipulations of the compound within the fume hood to contain any dust or vapors.[7]
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood to minimize the generation of airborne dust.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Transfers: Use appropriate tools (spatulas, pipettes) for all transfers to prevent direct contact.
-
Container Sealing: Keep all containers of the compound securely sealed when not in use.[3][16]
Emergency Procedures: A Self-Validating System for Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[16]
Spill Response Protocol
This protocol is for minor spills (less than 250 mL) that you are trained and equipped to handle. For major spills, evacuate the area, alert others, and contact your institution's emergency response team.[15][18]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If a liquid, contain the spill with absorbent material like vermiculite or spill pads, working from the outside in.[15] For a solid, gently cover it to prevent dust from becoming airborne.
-
Cleanup: Carefully collect the absorbed material or solid using non-sparking tools and place it into a designated, sealable waste container.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[19]
-
Disposal: Label the waste container as hazardous and dispose of it according to your institution's hazardous waste procedures.[7][15]
Workflow for Handling and Emergency Response
Caption: Workflow for handling this compound and responding to incidents.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and chemically compatible container.[7][20] Label the container with the full chemical name and relevant hazard symbols.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spill cleanups, must be disposed of as hazardous waste.[7][9] Place these items in a designated hazardous waste container.
-
Arrangement for Disposal: Follow your institution's guidelines for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.[15] Do not dispose of this chemical or contaminated materials in standard trash or down the drain.[4]
By integrating these safety measures into your daily laboratory operations, you build a culture of safety that is the hallmark of exemplary scientific practice. Should you have any further questions, do not hesitate to reach out.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- This compound | 1993178-75-8. Sigma-Aldrich.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- Azetidine. Apollo Scientific.
- Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
- Sodium benzenesulfonate. Santa Cruz Biotechnology.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Azetidine hydrochloride. Apollo Scientific.
- Benzenesulfonic acid sodium salt(515-42-4). ChemicalBook.
- Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonic acid sodium salt. ChemicalBook.
- SAFETY DATA SHEET. Fisher Scientific.
- Chemical Spill Procedures. Environmental Health & Safety - University of Toronto.
- SAFETY DATA SHEET. Aldrich.
- Proper Protective Equipment. Chemistry LibreTexts.
- Spill Response - Chemicals. CCOHS.
- Standard Operating Procedure for a Chemical Spill. (2009-09-17).
- Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness.
- Guide for Chemical Spill Response. American Chemical Society.
- This compound | 1993178-75-8. Sigma-Aldrich.
- Safety Guidelines for Handling Chemicals. HPE Support.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07).
- Personal Protective Equipment (PPE). CHEMM.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27).
- Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET. Merck Millipore.
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- 1. This compound | 1993178-75-8 [sigmaaldrich.com]
- 2. This compound | 1993178-75-8 [sigmaaldrich.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. sams-solutions.com [sams-solutions.com]
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- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
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- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 16. Benzenesulfonic acid sodium salt(515-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
